Proxalutamide
Descripción
Propiedades
IUPAC Name |
4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBJGVDOSBKVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102678 | |
| Record name | Proxalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398046-21-3 | |
| Record name | 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GT-0918 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398046213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRUXELUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6O64GP40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proxalutamide's Mechanism of Action in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proxalutamide (GT0918) is a novel, second-generation non-steroidal anti-androgen (NSAA) that has demonstrated significant therapeutic potential in the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC).[1] Its primary mechanism of action involves competitively antagonizing the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1][2] Beyond simple antagonism, this compound uniquely induces the downregulation of AR protein expression, offering a potential advantage over other anti-androgen therapies.[3][4] This guide provides an in-depth technical overview of this compound's core mechanisms of action in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Androgen Receptor Antagonism and Degradation
This compound exerts its anti-cancer effects primarily through a dual-action mechanism targeting the androgen receptor signaling axis.
Competitive Androgen Receptor Antagonism
This compound is a high-affinity, silent antagonist of the androgen receptor. It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2] This blockade inhibits the conformational changes required for AR activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival. Studies have shown that this compound exhibits a stronger potency in inhibiting androgen binding to the AR's LBD compared to enzalutamide (3.5 times) and bicalutamide (11.4 times).[5]
Androgen Receptor Downregulation
A distinguishing feature of this compound is its ability to induce the degradation of the AR protein, a mechanism not observed with enzalutamide.[3][4] This downregulation of AR protein levels may confer greater efficacy against CRPC, where AR overexpression is a common resistance mechanism.[4] The reduction in AR protein levels further diminishes the cellular capacity to respond to androgenic stimuli, providing a more comprehensive blockade of the AR signaling pathway.
Cellular Effects of this compound in Prostate Cancer Cells
This compound's interaction with the AR signaling pathway translates into several key anti-cancer effects at the cellular level.
Inhibition of Cell Proliferation
This compound significantly inhibits the proliferation of both androgen-dependent (LNCaP) and castration-resistant (22RV1) prostate cancer cells. Its inhibitory effect is reported to be superior to that of both bicalutamide and enzalutamide.[1]
| Cell Line | This compound IC50 (µmol/L) |
| LNCaP | 6.90 - 32.07 |
| 22RV1 | 6.90 - 32.07 |
| PC3 | Not significantly affected |
| DU145 | Not significantly affected |
| Table 1: Half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various prostate cancer cell lines. Data extracted from[1]. |
Induction of Apoptosis
This compound induces caspase-dependent apoptosis in AR-positive prostate cancer cells.[1] This programmed cell death is a crucial mechanism for eliminating cancer cells.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| LNCaP | Vehicle | 5.7 ± 1.2 |
| LNCaP | This compound | 34.5 ± 3.8 |
| 22RV1 | Vehicle | 12.9 ± 1.8 |
| 22RV1 | This compound | 38.8 ± 4.9 |
| Table 2: this compound-induced apoptosis in AR-positive prostate cancer cell lines. Data extracted from[1]. |
This compound treatment leads to the increased expression of key apoptosis-related factors, including TNF-α, caspase-8, Cytochrome C, and caspase-3.[1]
Inhibition of Cell Migration
This compound has been shown to suppress the migratory potential of metastatic prostate cancer cell lines, such as PC3 and DU145, in wound healing assays.[1] This suggests a potential role for this compound in inhibiting metastasis. The inhibitory effect of this compound on cell migration was found to be significantly stronger than that of enzalutamide.[1]
Impact on Lipogenesis
A novel aspect of this compound's mechanism is its ability to inhibit de novo lipogenesis, a metabolic pathway often upregulated in aggressive prostate cancer.[1] this compound significantly decreases the mRNA and protein expression of key lipogenic enzymes, including ATP citrate lyase (ACL), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and the master transcriptional regulator of lipogenesis, sterol regulatory element-binding protein-1 (SREBP-1).[1][2] This effect on lipid metabolism appears to be independent of its ability to downregulate AR expression.[2]
| Gene/Protein | Cell Line | Effect of this compound |
| FASN | LNCaP, 22RV1 | Significantly decreased mRNA and protein expression |
| ACC | LNCaP, 22RV1 | Significantly decreased protein expression |
| ACLY | LNCaP, 22RV1 | Significantly decreased mRNA and protein expression |
| SREBP-1 | LNCaP, 22RV1 | Significantly decreased mRNA expression |
| Table 3: Effect of this compound on the expression of key lipogenesis-related genes and proteins. Data extracted from[1]. |
Activity Against Resistant Prostate Cancer
Androgen Receptor Splice Variants (AR-V7)
The emergence of AR splice variants, particularly AR-V7 which lacks the LBD, is a major mechanism of resistance to AR-targeted therapies.[6] While enzalutamide is ineffective against AR-V7, there is evidence that this compound can significantly reduce the gene expression level of AR-V7 in 22RV1 cells, which express this variant.[4] This suggests that this compound may retain efficacy in tumors that have developed resistance through the expression of AR-V7.
c-Myc Pathway
The c-Myc oncogene is a key driver of prostate cancer progression and is implicated in the development of resistance to anti-androgen therapies.[7] Inhibition of c-Myc has been shown to sensitize enzalutamide-resistant prostate cancer cells to treatment.[7] While direct quantitative data on the effect of this compound on c-Myc expression is still emerging, its broader impact on AR signaling, which is interconnected with c-Myc, suggests a potential indirect regulatory role.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22RV1) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., AR, FASN, c-Myc, cleaved Caspase-3) overnight at 4°C. Recommended dilutions are typically 1:1000.[2][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature. A common dilution is 1:10000.[9]
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of specific messenger RNA (mRNA) molecules.
Protocol:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Perform the qPCR analysis using SYBR Green master mix, gene-specific primers, and a real-time PCR detection system.
-
Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. For example: 95°C for 1 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s.[1]
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative quantification of gene expression, normalizing to a housekeeping gene such as β-actin.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Protocol:
-
Cell Seeding: Grow a confluent monolayer of prostate cancer cells in a culture dish.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[3]
-
Treatment: Treat the cells with this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.
Conclusion
This compound represents a significant advancement in the therapeutic landscape for prostate cancer. Its dual mechanism of action, combining potent androgen receptor antagonism with the induction of AR protein degradation, provides a comprehensive blockade of the AR signaling pathway. This multifaceted approach translates into robust anti-proliferative and pro-apoptotic effects in prostate cancer cells and offers the potential to overcome resistance mechanisms that limit the efficacy of current anti-androgen therapies, including the expression of the AR-V7 splice variant. Further investigation into its impact on oncogenic pathways such as c-Myc will continue to refine our understanding of its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize and leverage the unique properties of this compound in the fight against prostate cancer.
References
- 1. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies | MDPI [mdpi.com]
- 7. A Positive Role of c-Myc in Regulating Androgen Receptor and its Splice Variants in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc Antibody (2270A) [Unconjugated] (MAB36961): Novus Biologicals [novusbio.com]
- 9. static.abclonal.com [static.abclonal.com]
GT0918 (Proxalutamide): A Second-Generation Androgen Receptor Antagonist for Advanced Prostate Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
GT0918, also known as proxalutamide, is a novel, second-generation non-steroidal androgen receptor (AR) antagonist. It represents a significant advancement in the treatment of prostate cancer, particularly in cases of castration-resistant prostate cancer (CRPC) where resistance to first-generation antiandrogens is common.[1] Developed by Kintor Pharmaceutical Limited, GT0918 exhibits a distinct mechanism of action that includes potent and competitive inhibition of the androgen receptor, impairment of AR nuclear translocation, and downregulation of AR protein expression.[2][3] This whitepaper provides an in-depth technical overview of GT0918, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.
Core Mechanism of Action
GT0918 exerts its anti-cancer effects through a multi-faceted approach targeting the androgen receptor signaling pathway. Unlike first-generation antagonists, which can exhibit partial agonist activity, GT0918 is a pure antagonist.[4] Its primary mechanisms include:
-
Competitive Androgen Receptor Binding: GT0918 binds to the ligand-binding domain (LBD) of the androgen receptor with high affinity, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][5]
-
Impaired Nuclear Translocation: By binding to the AR, GT0918 prevents the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.[2] This sequestration in the cytoplasm prevents the AR from accessing and binding to androgen response elements (AREs) on target genes.
-
Downregulation of Androgen Receptor Expression: A key differentiator of GT0918 is its ability to induce the degradation of the AR protein.[3][4] This reduction in the overall cellular pool of AR further diminishes the potential for androgen-mediated signaling, a mechanism not observed with antagonists like enzalutamide.[6]
This dual action of potent antagonism and AR degradation suggests that GT0918 may be effective in overcoming resistance mechanisms that involve AR overexpression or mutations.[4]
Preclinical Data
In Vitro Studies
Androgen Receptor Binding Affinity:
Biochemical assays have demonstrated the high binding affinity of GT0918 for the androgen receptor.
| Compound | Ki (M) | Relative Potency vs. Enzalutamide |
| GT0918 | 1.4 x 10-8 | 3.4-fold higher |
| Enzalutamide | 4.8 x 10-8 | - |
Table 1: Androgen Receptor Binding Affinity of GT0918 compared to Enzalutamide.[7]
Cell Proliferation Assays:
GT0918 has shown potent inhibition of proliferation in various prostate cancer cell lines, including those representing castration-resistant prostate cancer.
| Cell Line | Compound | IC50 (µM) |
| CRPC | GT0918 | 3.9 |
| CRPC | Enzalutamide (MDV-3100) | 25.6 |
| CRPC | ARN-509 | >50 |
Table 2: In vitro anti-proliferative activity of GT0918 in castration-resistant prostate cancer (CRPC) cells.[8]
Activity Against AR Mutants:
A critical advantage of GT0918 is its ability to inhibit the transcriptional activity of clinically relevant AR mutants that confer resistance to other antiandrogens.[4][9] It has been shown to block the activity of various ligand-binding domain mutations.[9]
In Vivo Studies
Xenograft Models:
In vivo studies using prostate cancer xenograft models in mice have demonstrated significant anti-tumor efficacy of GT0918.
| Model | Treatment | Tumor Growth Inhibition | PSA Inhibition |
| Castrated LNCaP Xenograft | GT0918 (40 mg/kg b.i.d.) | 87% | 96% |
Table 3: In vivo efficacy of GT0918 in a castrated LNCaP xenograft model after 3 weeks of treatment.[8]
GT0918 has also shown superior anti-tumor activities in AR-positive breast cancer xenograft models (MCF-7 and BT474) compared to enzalutamide, with no significant toxicity observed at the tested dosages.[10]
Clinical Data
GT0918 has undergone Phase I and II clinical trials, primarily in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on other therapies.
Phase I/II Study (NCT02826772):
This dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of GT0918 in mCRPC patients who had progressed after hormonal therapy and chemotherapy.
-
Dosing: Oral administration with dose escalation from 50 mg to 600 mg daily.[5][11]
-
Safety and Tolerability: GT0918 was generally well-tolerated, with most treatment-related adverse events being grade 1 or 2, including fatigue, nausea, and loss of appetite.[2]
-
Efficacy: Stable disease was observed in a significant portion of this heavily pretreated patient population, with better clinical outcomes noted at doses of 400 mg and 500 mg.[2] Some patients who had progressed on abiraterone showed durable responses.[12]
| Dose | Number of Patients with Stable Disease at 24 weeks |
| 50 mg | 1 |
| 100 mg | 1 |
| 400 mg | 4 |
Table 4: Stable disease observed in the Phase I/II trial of GT0918 in mCRPC patients.[11]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of GT0918 as an androgen receptor antagonist.
Caption: Workflow for in vivo efficacy testing of GT0918 in a xenograft model.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of GT0918 for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (LBD)
-
Radioligand (e.g., [3H]-Mibolerone or [3H]-DHT)
-
GT0918 and reference compounds (e.g., enzalutamide)
-
Assay buffer (e.g., TEGD buffer with protease inhibitors)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of GT0918 and reference compounds in the assay buffer.
-
In a 96-well plate, add the AR-LBD, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compounds or vehicle.
-
Incubate the plate at 4°C for a sufficient period to reach equilibrium (e.g., 16-24 hours).
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation (MTT) Assay
Objective: To evaluate the anti-proliferative effect of GT0918 on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GT0918 and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GT0918 or a vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of GT0918 in a living organism.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
GT0918 and vehicle control
-
Calipers for tumor measurement
-
Equipment for blood collection and PSA analysis
Protocol:
-
Prostate cancer cells are mixed with Matrigel and subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
GT0918 is administered orally at specified doses (e.g., 40 mg/kg) and schedules (e.g., twice daily), while the control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, blood is collected for PSA analysis, and tumors are excised and weighed.
-
Tumor growth inhibition and PSA inhibition are calculated to determine the efficacy of the treatment.
Conclusion
GT0918 (this compound) is a promising second-generation androgen receptor antagonist with a unique dual mechanism of action that includes both potent AR antagonism and AR degradation. Preclinical and early-phase clinical data have demonstrated its high binding affinity, potent anti-proliferative and anti-tumor activity, and a favorable safety profile. Its ability to inhibit AR mutants suggests it may be a valuable therapeutic option for patients with castration-resistant prostate cancer who have developed resistance to current AR-targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GT0918 in advanced prostate cancer.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 4. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. livingtumorlab.com [livingtumorlab.com]
- 8. benchchem.com [benchchem.com]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
Molecular structure and chemical synthesis of Proxalutamide
An In-depth Technical Guide on the Molecular Structure and Chemical Synthesis of Proxalutamide
Introduction
This compound, also known as GT-0918, is a second-generation nonsteroidal antiandrogen (NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent and selective antagonist of the androgen receptor (AR), playing a crucial role in the development of therapies for androgen-sensitive diseases.[2][3] this compound not only blocks the androgen receptor but has also been found to down-regulate AR protein levels, a mechanism not observed with some earlier antiandrogens like bicalutamide and enzalutamide.[3][4] This dual mechanism of action suggests potential for greater efficacy in conditions like metastatic castration-resistant prostate cancer (mCRPC).[4][5] The drug has been investigated in clinical trials for prostate cancer, breast cancer, and COVID-19.[1][3]
This guide provides a detailed overview of the molecular structure of this compound and a representative chemical synthesis route, designed for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a complex diarylthiohydantoin derivative. Its structure is designed for high-affinity binding to the ligand-binding domain of the androgen receptor.
Chemical Identifiers
The key chemical and structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]-3-pyridinyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile |
| Chemical Formula | C₂₄H₁₉F₄N₅O₂S |
| Molecular Weight | 517.50 g/mol [6] |
| Canonical SMILES | CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C |
| InChI Key | KCBJGVDOSBKVKP-UHFFFAOYSA-N |
Structural Features
This compound's structure is analogous to enzalutamide, featuring a central thiohydantoin core. This heterocyclic ring is crucial for its antagonist activity. The molecule possesses two distinct aromatic systems attached to the thiohydantoin nitrogen atoms:
-
A trifluoromethyl benzonitrile group, which is a common feature in many nonsteroidal AR antagonists and contributes to the high-affinity binding.
-
A substituted pyridine ring, which further modulates the compound's pharmacological properties.
Biological Activity
This compound is a high-affinity silent antagonist of the androgen receptor. It competitively binds to the ligand-binding domain of AR, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This action prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that drive cell proliferation.[7][8]
| Parameter | Value | Condition |
| AR Binding IC₅₀ | 32 nM | Competitive binding assay[6] |
| SARS-CoV-2 Inhibition IC₅₀ | 97 nM | In vitro infection assay[7] |
| SARS-CoV-2 (Alpha) Inhibition IC₅₀ | 48 nM | In vitro infection assay[9] |
| SARS-CoV-2 (Delta) Inhibition IC₅₀ | 39 nM | In vitro infection assay[9] |
Chemical Synthesis
While the specific, proprietary synthesis route for this compound is not publicly disclosed, a plausible and representative synthetic pathway can be constructed based on established methods for creating structurally similar diarylthiohydantoin derivatives, such as enzalutamide and apalutamide.[10][11][12] The core of the synthesis involves the construction of the thiohydantoin ring from an appropriate isothiocyanate and an amino acid derivative, followed by the coupling of the second aromatic moiety.
The following sections detail a proposed multi-step synthesis.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach to this compound would disconnect the molecule at the thiohydantoin ring. The key bond formations are the two C-N bonds of the central ring. A common strategy for thiohydantoin synthesis is the reaction between an isothiocyanate and an α-amino acid ester. This leads to two key intermediates:
-
Intermediate A: 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile.
-
Intermediate B: An α-amino acid derivative containing the substituted pyridine moiety.
Experimental Protocols (Proposed)
Disclaimer: The following protocol is a representative methodology based on the synthesis of analogous compounds and has not been confirmed for this compound specifically.
Step 1: Synthesis of Intermediate A (4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile)
This intermediate can be prepared from the corresponding aniline, 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile.
-
Dissolution: Dissolve 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Thiophosgene Addition: Cool the solution to 0 °C in an ice bath. Add thiophosgene (CSCl₂, ~1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thiophosgene. The crude isothiocyanate is often used directly in the next step without extensive purification.
Step 2: Synthesis of the Thiohydantoin Core
This step involves the coupling of Intermediate A with an appropriate amino acid derivative.
-
Reagent Preparation: In a separate flask, dissolve 2-amino-2-methylpropanoic acid (1.2 eq) and a base such as triethylamine (TEA, 2.5 eq) in a mixture of water and ethanol.
-
Coupling Reaction: Add the crude 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile (Intermediate A, 1.0 eq) dissolved in a minimal amount of THF to the amino acid solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-18 hours. The reaction involves the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization with the carboxylic acid to form the thiohydantoin ring.
-
Workup and Purification: After cooling, acidify the mixture with aqueous HCl (e.g., 1M) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 3: Final Aryl Group Coupling (Ullmann or Buchwald-Hartwig Reaction)
The final step is to attach the substituted pyridine group to the N1 position of the thiohydantoin ring.
-
Reagent Preparation: To a solution of the thiohydantoin intermediate from Step 2 (1.0 eq) in an anhydrous solvent like DMF or dioxane, add the pyridine derivative (e.g., 2-bromo-5-(3-(oxazol-2-yl)propyl)pyridine, ~1.1 eq).
-
Catalyst Addition: Add a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, is purified by silica gel column chromatography.
Visualized Workflows and Pathways
Proposed Chemical Synthesis Workflow
The following diagram illustrates the key transformations in the proposed synthesis of this compound.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound acts as a direct antagonist to the androgen receptor, disrupting the signaling cascade that promotes the growth of prostate cancer cells.
Role in COVID-19 Pathogenesis
This compound has also been investigated for its potential role in treating COVID-19. Its mechanism in this context is believed to involve the downregulation of host cell proteins ACE2 and TMPRSS2, which are regulated by the androgen receptor and are critical for SARS-CoV-2 viral entry.[9]
References
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. predicine.com [predicine.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of indoline thiohydantoin derivatives based on enzalutamide as antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
Proxalutamide's Impact on Androgen Receptor (AR) Signaling: A Technical Whitepaper
Abstract
Proxalutamide (GT0918) is a novel, second-generation non-steroidal anti-androgen (NSAA) demonstrating a multi-faceted mechanism of action against the androgen receptor (AR) signaling pathway.[1][2] Developed by Kintor Pharmaceutical, it functions not only as a potent competitive antagonist of the AR but also promotes the downregulation of AR protein expression, a feature that distinguishes it from other anti-androgens like enzalutamide.[3][4][5] This dual action allows this compound to effectively block androgen-dependent gene transcription, inhibit the proliferation of prostate cancer cells, and potentially overcome resistance mechanisms that emerge during therapy.[2][6] This document provides a detailed overview of this compound's core mechanisms, supported by quantitative data and standardized experimental protocols relevant to researchers in oncology and drug development.
Core Mechanism of Action on AR Signaling
The proliferation and survival of prostate cancer (PCa) cells are highly dependent on the activation of the androgen receptor.[2] this compound exerts its therapeutic effects by comprehensively disrupting this signaling axis through three primary mechanisms:
-
Competitive Antagonism: Like other NSAAs, this compound competitively binds to the ligand-binding domain (LBD) of the AR.[1][7] This direct competition prevents endogenous androgens, such as testosterone and dihydrotestosterone (DHT), from binding to and activating the receptor.[7] This blockade is the first step in halting the downstream signaling cascade.
-
Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus to act as a DNA-binding transcription factor. This compound has been shown to impair this androgen-stimulated nuclear translocation, effectively sequestering the receptor in the cytoplasm and preventing it from reaching its target genes.[6]
-
Induction of AR Degradation: A key differentiator for this compound is its ability to reduce the total cellular levels of AR protein.[2][3][6] This downregulation of AR expression is not a feature of other anti-androgens like enzalutamide and may provide a significant advantage in treating cancers that have developed resistance through AR overexpression.[2][5]
These coordinated actions ensure a robust blockade of the AR signaling pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[2]
Caption: this compound inhibits AR signaling via competitive binding, preventing nuclear translocation, and inducing receptor degradation.
Quantitative Analysis of Efficacy
Quantitative assays consistently demonstrate this compound's superior potency compared to first and second-generation anti-androgens.
Table 1: Comparative In Vitro Potency
| Parameter | This compound (GT0918) | Enzalutamide (MDV3100) | Bicalutamide | Reference |
| AR Binding Inhibition | ~3.5x more potent | 1x | ~0.09x | [6][8] |
| AR Transcription Blockade | ~2-5x more potent | 1x | ~0.1-0.2x | [2][3][6] |
| CRPC Cell Proliferation Inhibition | ~6.5x more potent | 1x | Not Applicable | [6] |
Table 2: Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Phase 2 Trial
This multicenter, randomized trial assessed the efficacy of three different doses of this compound in patients with mCRPC. The primary endpoint was the prostate-specific antigen (PSA) response rate.[9]
| Dose Group | Number of Patients (n) | Patients with ≥50% PSA Decline by Week 16 (%) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) | Reference |
| 100 mg | 37 | 35.1% | 20.0% | 80.0% | [9] |
| 200 mg | 33 | 36.4% | 22.2% | 88.9% | [9] |
| 300 mg | 35 | 42.9% | 0% | 60.0% | [9] |
Note: The 200 mg daily dose was recommended for future Phase 3 trials based on the overall balance of efficacy and safety.[9]
Detailed Experimental Methodologies
The following protocols describe key assays used to characterize the interaction between this compound and the AR signaling pathway.
AR Competitive Binding Assay
This assay quantifies the ability of a compound to compete with a natural ligand for the AR ligand-binding domain. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a common method.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a fluorescently-labeled androgen tracer, and a terbium-labeled anti-GST antibody. The AR-LBD is expressed as a GST-fusion protein.
-
Compound Dilution: Create a serial dilution of this compound and control compounds (e.g., enzalutamide) in the assay buffer.
-
Assay Plate Setup: Add the AR-LBD protein, anti-GST antibody, and fluorescent androgen tracer to the wells of a microplate.
-
Compound Addition: Add the diluted compounds to the assay plate. Include wells for no-inhibitor control (maximum FRET) and no-AR control (background).
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665nm for the acceptor and 620nm for the donor).
-
Data Analysis: Calculate the emission ratio. The displacement of the fluorescent tracer by the compound results in a decrease in the FRET signal. Plot the signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
AR Transcriptional Activity (Dual-Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit AR's function as a transcription factor.
Caption: Workflow for a dual-luciferase reporter assay to measure AR transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Seed prostate cancer cells (e.g., LNCaP) in 24-well plates.[3] Transfect cells with two plasmids: one containing the firefly luciferase gene downstream of an androgen-responsive promoter (e.g., PSA promoter), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).[10][11]
-
Treatment: After 24 hours, replace the medium with one containing a synthetic androgen (e.g., 0.1 nM R1881) to stimulate AR activity. Concurrently, treat cells with a serial dilution of this compound or vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash cells with PBS and then lyse them using a passive lysis buffer.[12]
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Firefly luciferase substrate and measure the resulting luminescence (this is the experimental reading).
-
Subsequently, add a stop reagent and the Renilla luciferase substrate (e.g., coelenterazine) to the same well and measure the second luminescence signal (this is the control reading).[10]
-
-
Data Analysis: For each well, normalize the Firefly luminescence value by dividing it by the Renilla luminescence value. This corrects for variations in cell number and transfection efficiency. Plot the normalized activity against this compound concentration to determine the IC50.
AR Protein Expression (Western Blotting)
This technique is used to visualize and quantify the this compound-induced downregulation of AR protein levels.
Caption: Standard workflow for Western Blot analysis of AR protein downregulation.
Protocol:
-
Cell Culture and Treatment: Seed AR-positive prostate cancer cells (e.g., LNCaP, 22RV1) and grow to 70-80% confluency. Treat the cells with this compound (e.g., 40 μmol/L) or vehicle (0.1% DMSO) for a specified time (e.g., 48 hours).[3]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[3][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[3]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the Androgen Receptor.
-
Also, probe a separate membrane or strip the first one and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein was loaded in each lane.[3]
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Imaging: After final washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager. The intensity of the bands corresponding to AR can be quantified and normalized to the loading control to compare AR levels between treated and untreated samples.[13]
Conclusion
This compound distinguishes itself from other androgen receptor antagonists through its dual mechanism of action. It not only competitively inhibits androgen binding and subsequent receptor activation but also uniquely promotes the downregulation of AR protein levels.[3][5][6] This comprehensive blockade of the AR signaling pathway translates to superior potency in preclinical models and promising clinical activity in patients with metastatic castration-resistant prostate cancer.[6][9] The ability to reduce total AR protein may be particularly crucial for overcoming resistance driven by AR overexpression, positioning this compound as a significant therapeutic agent in the management of advanced prostate cancer.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound in metastatic castration-resistant prostate cancer: Primary analysis of a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
Proxalutamide: A Dual-Function Androgen Receptor Antagonist and Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proxalutamide (GT0918) is a novel second-generation nonsteroidal anti-androgen (NSAA) that has demonstrated a dual mechanism of action in preclinical and clinical studies.[1][2] Unlike traditional androgen receptor (AR) antagonists that solely compete with androgens for binding to the AR, this compound not only blocks AR signaling but also promotes the degradation of the AR protein.[2][3] This unique characteristic suggests its potential to overcome resistance mechanisms that emerge during anti-androgen therapies in prostate cancer and other androgen-driven diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced AR degradation, supported by available data, experimental methodologies, and visual representations of the involved pathways.
Introduction: The Androgen Receptor in Disease
The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][3] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and survival.[1] Consequently, targeting the AR signaling pathway has been a cornerstone of prostate cancer therapy. However, resistance to conventional AR antagonists often develops through mechanisms such as AR overexpression, mutations, and the emergence of AR splice variants.[2]
This compound has emerged as a promising therapeutic agent due to its ability to not only inhibit AR activity but also reduce the total cellular levels of the AR protein.[2] This degradation of the AR protein may offer a more profound and sustained inhibition of AR signaling, potentially circumventing common resistance pathways.
Mechanism of Action: this compound-Induced AR Degradation
This compound's primary mechanism of action is as a competitive antagonist of the androgen receptor.[1] It binds to the AR, preventing the binding of androgens and subsequent downstream signaling.[1] However, a key differentiator for this compound is its ability to induce the degradation of the AR protein.[2] While the precise molecular details are still under investigation, this degradation is hypothesized to occur via the ubiquitin-proteasome system (UPS). The UPS is a major cellular pathway for the degradation of intracellular proteins.
The Ubiquitin-Proteasome System in AR Degradation
The degradation of the androgen receptor via the ubiquitin-proteasome system is a well-established cellular process. This pathway involves a three-step enzymatic cascade that tags the target protein with ubiquitin, marking it for destruction by the proteasome. The key enzymes involved are:
-
E1 Ubiquitin-Activating Enzyme: Activates the ubiquitin molecule.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate (in this case, the AR) and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.
Several E3 ligases, such as MDM2 and CHIP, have been implicated in the regulation of AR stability.[4][5] It is plausible that this compound modulates the interaction between the AR and an E3 ligase, thereby promoting its ubiquitination and subsequent degradation.
Proposed Signaling Pathway for this compound-Induced AR Degradation
While the specific E3 ligase involved in this compound-mediated AR degradation has not been definitively identified in the available literature, a proposed general pathway can be illustrated. This compound, upon binding to the AR, may induce a conformational change that enhances the recruitment of an E3 ubiquitin ligase. This leads to the polyubiquitination of the AR, targeting it for degradation by the 26S proteasome.
Quantitative and Qualitative Data
Studies have demonstrated the superior effect of this compound on AR protein levels compared to other AR antagonists.
Table 1: Effect of this compound on Androgen Receptor Protein Levels in Prostate Cancer Cell Lines
| Cell Line | Treatment | Concentration | Duration | Effect on AR Protein Level | Reference |
| LNCaP | This compound | Not specified | Not specified | Significant reduction | [2] |
| 22RV1 | This compound | Not specified | Not specified | Significant reduction | [2] |
| LNCaP | Enzalutamide | Not specified | Not specified | No significant influence | [2] |
| 22RV1 | Enzalutamide | Not specified | Not specified | No significant influence | [2] |
Data is based on Western blot analysis as reported in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate this compound-induced AR degradation.
Western Blot Analysis of AR Degradation
This protocol is designed to qualitatively and quantitatively assess the levels of AR protein in cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22RV1)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative AR protein levels.
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is designed to detect the ubiquitination of the androgen receptor.
Materials:
-
Cell lysates from this compound-treated cells
-
Anti-AR antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-AR antibody to form immune complexes.
-
Capture of Immune Complexes: Add Protein A/G agarose beads to capture the AR-antibody complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the AR and associated proteins from the beads.
-
Western Blot Analysis: Perform a Western blot on the eluted proteins using an anti-ubiquitin antibody to detect polyubiquitinated AR.
Experimental and Logical Workflows
The investigation of this compound's effect on AR degradation typically follows a structured workflow.
Conclusion and Future Directions
This compound represents a significant advancement in androgen receptor-targeted therapies due to its dual functionality as both an antagonist and a degrader of the AR protein.[2] The ability to induce AR degradation offers a promising strategy to overcome resistance to conventional anti-androgen treatments. While the involvement of the ubiquitin-proteasome system is strongly implicated, further research is required to elucidate the precise molecular mechanism, including the identification of the specific E3 ubiquitin ligase(s) that mediate this compound-induced AR degradation. A deeper understanding of this pathway will be crucial for the optimization of this compound's clinical application and the development of next-generation AR degraders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. Regulation of Androgen Receptor by E3 Ubiquitin Ligases: for More or Less - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor degradation by the E3 ligase CHIP modulates mitotic arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics and Pharmacokinetics of Proxalutamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxalutamide (also known as GT0918) is a second-generation non-steroidal anti-androgen (NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[2] Unlike its predecessors, this compound exhibits a dual mechanism of action that involves not only blocking the AR signaling pathway but also inducing the downregulation of AR protein expression.[3] This unique characteristic may offer an advantage in overcoming resistance mechanisms that emerge during therapy with other anti-androgen agents.[4] This guide provides an in-depth overview of the preclinical pharmacodynamics and pharmacokinetics of this compound, summarizing key data and experimental methodologies.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potent anti-androgenic activity.
Mechanism of Action
This compound exerts its therapeutic effects primarily by targeting the androgen receptor. Its mechanism involves several key actions:
-
Competitive AR Antagonism: this compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This blockade inhibits the conformational changes required for receptor activation.
-
Inhibition of AR Nuclear Translocation: By binding to the AR, this compound impairs the androgen-stimulated translocation of the receptor from the cytoplasm into the nucleus.[4]
-
Blockade of DNA Binding and Gene Transcription: Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA, which shuts down the transcription of androgen-dependent genes responsible for prostate cancer cell growth and survival.[2][4]
-
Induction of AR Downregulation: A distinguishing feature of this compound is its ability to reduce the overall levels of AR protein in prostate cancer cells.[4][5] This is a significant advantage, as AR overexpression is a common mechanism of resistance to other anti-androgen therapies.[4] Enzalutamide, for instance, does not alter AR protein levels.[6]
This multi-faceted approach allows this compound to effectively shut down the AR signaling pathway, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[7]
In Vitro Activity
This compound has demonstrated superior potency compared to other AR antagonists in various in vitro assays.
Table 1: Comparative In Vitro Potency of this compound
| Parameter | This compound vs. Bicalutamide | This compound vs. Enzalutamide (MDV3100) | Cell Lines / Assay Type | Reference |
|---|---|---|---|---|
| AR Binding Inhibition | 11.4x stronger | 3.5x stronger | Biochemical Assay | [4] |
| AR Gene Transcription Blockade | ~5-10x stronger | 2-5x stronger | LNCaP (hormone-sensitive) & C4-2 (CRPC) cells | [4][8] |
| Inhibition of Cell Proliferation | 3-6x stronger | 2-3x stronger | LNCaP & 22RV1 cells | [5] |
| CRPC Cell Proliferation Inhibition | - | 6.5x more potent | Castration-Resistant Prostate Cancer (CRPC) cells | [4] |
| SARS-CoV-2 Infection IC₅₀ | - | IC₅₀: 97 nM (vs. 281 nM for Enzalutamide) | In vitro infection assay |[6][9] |
-
Cell Proliferation: this compound effectively inhibits the proliferation of both androgen-dependent (LNCaP) and castration-resistant (22RV1, C4-2) prostate cancer cells.[4][5] The half-inhibitory concentration (IC₅₀) for cell growth is reported to be between 6.90 and 32.07 µmol/L in these cell lines.[5]
-
Apoptosis and Migration: Studies show that this compound significantly induces caspase-dependent apoptosis in prostate cancer cells.[7] It also suppresses the migration ability of metastatic prostate cancer cell lines (PC3 and DU145).[5]
-
Lipogenesis Inhibition: this compound has a unique effect on cellular metabolism, significantly diminishing lipid droplet accumulation in prostate cancer cells.[5][7] It attenuates de novo lipogenesis by inhibiting the expression of key enzymes like ATP citrate lyase (ACL), fatty acid synthase (FASN), and the transcription factor SREBP-1.[7] This effect on lipid metabolism is independent of its ability to downregulate AR expression.[7]
In Vivo Activity
Preclinical animal models have confirmed the anti-tumor efficacy of this compound.
-
Xenograft Models: In xenograft mouse models using both hormone-sensitive and CRPC human prostate cancer cells, this compound treatment resulted in significant suppression of tumor volume.[4][5] It demonstrated good anti-tumor efficacy at a lower drug exposure level than enzalutamide.[4]
-
Safety Profile: In IND-enabling GLP toxicology studies, this compound was well-tolerated in rats and dogs.[4] Importantly, unlike enzalutamide, it showed low distribution to the central nervous system and did not induce seizures in animal studies.[8]
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized in rats, demonstrating properties suitable for clinical development. A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed for its quantification in plasma and tissue homogenates.[10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration in rats, this compound demonstrates good oral bioavailability.[10]
-
Distribution: The drug exhibits wide tissue distribution in vivo.[10] After a single oral dose of 20 mg/kg in rats, this compound was distributed to the liver, kidney, lung, heart, spleen, testis, brain, muscle, fat, and prostate.[11]
-
Metabolism & Excretion: The primary route of elimination for this compound appears to be metabolism, as indicated by the low recovery of the parent drug in urine and feces of rats treated with enzalutamide, a structurally similar compound.[12]
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Unit | Reference |
|---|---|---|---|---|
| Cₘₐₓ (Max Concentration) | - | 2125.0 ± 404.6 | ng/mL | [11] |
| Tₘₐₓ (Time to Max Conc.) | - | 2.8 ± 1.6 | h | [11] |
| AUC₀₋ₜ (Area Under Curve) | 59080 ± 10321 | 24058 ± 4531 | ng·h/mL | [11] |
| t₁/₂ (Half-life) | 9.7 ± 1.1 | 7.9 ± 1.6 | h | [11] |
| CL (Clearance) | 86.2 ± 14.2 | - | mL/h/kg | [11] |
| Vd (Volume of Distribution) | 1195.4 ± 307.3 | - | mL/kg | [11] |
| F (Oral Bioavailability) | - | 81.4 ± 15.3 | % |[11] |
Experimental Protocols & Methodologies
The preclinical evaluation of this compound involved a range of standard and specialized experimental procedures.
In Vitro Methodologies
-
AR Competitive Binding Assay: This biochemical assay measures the ability of a compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the AR ligand-binding domain. The potency is typically expressed as an IC₅₀ value.
-
Cell Lines: A variety of human prostate cancer cell lines were used, including:
-
Cell Proliferation Assay: The inhibitory effect of this compound on cell growth was assessed using methods like the MTT assay. Cells are seeded in 96-well plates, treated with varying concentrations of the drug, and cell viability is measured colorimetrically after a set incubation period (e.g., 72 hours).
-
Gene and Protein Expression Analysis:
-
Western Blotting: Used to quantify the protein levels of AR, AR-V7, and proteins involved in lipogenesis (FASN, ACL) and apoptosis (caspases).
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of AR and other target genes.
-
-
Apoptosis Assay: Apoptosis induction was measured by detecting the activation of caspases (e.g., caspase-3, -8) and changes in apoptosis-related factors like TNF-α and Cytochrome C.[5]
-
Cell Migration Assay (Wound Healing Assay): A confluent monolayer of cells is "scratched" to create a wound. The ability of the cells to migrate and close the wound over time is monitored microscopically in the presence or absence of the drug.[5]
In Vivo Methodologies
-
Animal Models:
-
Prostate Cancer Xenografts: Tumor models are established by subcutaneously injecting human prostate cancer cells (e.g., LNCaP, C4-2) into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a specified volume, mice are randomized to receive vehicle control or this compound via oral gavage. Tumor growth is monitored over time.[4][5]
-
Pharmacokinetic Studies: Male Sprague-Dawley rats are typically used. For intravenous studies, the drug is administered via the tail vein. For oral studies, it is given by gavage. Blood samples are collected at predetermined time points, and plasma concentrations are analyzed.[10] For tissue distribution, animals are euthanized at various time points, and tissues are harvested for analysis.[11]
-
-
Analytical Method for Pharmacokinetics:
-
Sample Preparation: A simple one-step protein precipitation with a solvent like acetonitrile is used to extract this compound from plasma or tissue homogenates.[10]
-
LC/MS/MS Analysis: The concentration of this compound is quantified using a liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/MS/MS). Chromatographic separation is achieved on a C8 or C18 column with gradient elution. The mass spectrometer is operated in positive ion electrospray ionization mode, using multiple reaction monitoring (MRM) for sensitive and specific detection.[10]
-
Conclusion
The preclinical data for this compound strongly support its development as a potent therapeutic agent for prostate cancer. Its dual-action mechanism, which combines AR antagonism with the induction of AR protein degradation, offers a significant advantage over existing therapies and provides a potential strategy to overcome drug resistance.[4][5] Furthermore, its distinct effects on lipogenesis suggest a novel approach to targeting the metabolic reprogramming of prostate cancer cells.[7] The favorable in vivo efficacy and safety profile, coupled with good oral bioavailability and wide tissue distribution, have paved the way for its evaluation in clinical trials.[4][10] This comprehensive preclinical dataset provides a solid foundation for researchers and clinicians exploring the full therapeutic potential of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of this compound in rat plasma and tissues using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Proxalutamide's binding affinity and selectivity for the androgen receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxalutamide (GT0918) is a second-generation non-steroidal antiandrogen (NSAA) that has demonstrated potent antagonism of the androgen receptor (AR).[1] Its mechanism of action and high binding affinity distinguish it from previous generations of antiandrogens, positioning it as a significant compound in the landscape of androgen-dependent disease therapeutics. This technical guide provides a detailed examination of this compound's binding characteristics to the androgen receptor, including its affinity and selectivity, supported by available preclinical data.
Core Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain (LBD) of the AR, effectively blocking the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[1] This inhibition prevents the conformational changes in the AR necessary for its activation and subsequent translocation to the nucleus. By impeding nuclear translocation, this compound prevents the AR from binding to androgen response elements (AREs) on DNA, thereby downregulating the transcription of androgen-dependent genes that are crucial for the growth and proliferation of prostate cancer cells.[2]
A key differentiator of this compound is its dual mechanism of action, which includes not only the inhibition of AR signaling but also the downregulation of AR protein expression.[2][3] This reduction in cellular AR levels may contribute to its enhanced potency and ability to overcome some mechanisms of resistance to other antiandrogen therapies.
Binding Affinity for the Androgen Receptor
This compound exhibits a high binding affinity for the androgen receptor. Preclinical studies have quantified this affinity, demonstrating its potency in comparison to other well-established antiandrogens.
| Compound | Metric | Value (nM) | Assay Type |
| This compound (GT0918) | IC50 | 32 | AR Competitive Binding Assay |
| Enzalutamide (MDV3100) | IC50 | 25.6 | CRPC Cell Proliferation Assay |
| ARN-509 (Apalutamide) | IC50 | >50,000 | CRPC Cell Proliferation Assay |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In biochemical assays, this compound was found to be more potent at inhibiting androgen binding to the AR's ligand-binding domain by a factor of 3.5 compared to enzalutamide and 11.4 compared to bicalutamide.[2]
Signaling Pathway and Point of Inhibition
The androgen receptor signaling pathway is a critical driver in prostate cancer. This compound intervenes at a key step in this cascade.
Selectivity Profile
While comprehensive quantitative data on this compound's binding affinity for other steroid hormone receptors—such as the progesterone receptor (PR), estrogen receptor (ER), and glucocorticoid receptor (GR)—are not widely available in the public domain, its characterization as a "selective" androgen receptor pathway inhibitor suggests a lower affinity for these off-target receptors.[2] The lack of significant adverse effects related to the modulation of other steroid receptors in clinical trials further supports its selectivity for the androgen receptor.
Activity Against Androgen Receptor Mutations
A critical aspect of second-generation antiandrogens is their ability to remain effective against tumors that have developed resistance to earlier treatments, often through mutations in the AR ligand-binding domain. This compound has been shown to inhibit the transcriptional activity of both wild-type AR and clinically relevant AR mutants.[3][4] Notably, it has demonstrated efficacy against the F877L mutation, a mutation that can convert some AR antagonists into agonists.
Experimental Protocols
The determination of this compound's binding affinity for the androgen receptor is typically performed using a competitive radioligand binding assay. While the specific protocol used for the published IC50 value of this compound is not publicly detailed, a general methodology for such an assay is outlined below.
General Androgen Receptor Competitive Binding Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Androgen Receptor Source: Cytosol from rat ventral prostate or cell lysates from AR-expressing cell lines (e.g., LNCaP).
-
Radioligand: A high-affinity, radiolabeled AR agonist, such as [³H]-R1881 (methyltrienolone).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Buffer: Tris-based buffer containing EDTA, molybdate, and protease inhibitors to maintain protein stability.
-
Separation Method: Hydroxylapatite (HAP) slurry or filtration apparatus to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Workflow:
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Conclusion
This compound is a potent and selective second-generation androgen receptor antagonist with a high binding affinity for the AR ligand-binding domain. Its dual mechanism of inhibiting AR signaling and downregulating AR protein expression, along with its activity against certain AR mutations, underscores its potential as a robust therapeutic agent for androgen-dependent diseases, including castration-resistant prostate cancer. Further studies detailing its selectivity profile against a broader range of receptors and its efficacy against a wider panel of AR mutations will provide a more complete understanding of its pharmacological profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. | BioWorld [bioworld.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Proxalutamide on Cancer Cell Lines
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proxalutamide (GT0918) is a second-generation non-steroidal androgen receptor (AR) antagonist that has demonstrated significant anti-tumor activity in preclinical studies.[1][2] Unlike first-generation antagonists, this compound exhibits a dual mechanism of action: it not only competitively inhibits the binding of androgens to the AR but also promotes the downregulation and degradation of the AR protein.[3][4] This guide provides a technical overview of the initial in vitro studies conducted on various cancer cell lines, primarily focusing on prostate cancer. It summarizes key quantitative data, details the experimental protocols used to assess its efficacy, and visualizes the core molecular pathways affected by the compound.
Quantitative Data Summary
This compound's inhibitory effects on the proliferation of prostate cancer (PCa) cells have been quantified to determine its potency, often represented by the half-maximal inhibitory concentration (IC50). Studies have shown its superior efficacy compared to other AR antagonists like bicalutamide and enzalutamide.[5]
| Cell Line | Cancer Type | AR Status | This compound IC50 (µmol/L) | Key Findings |
| LNCaP | Androgen-Sensitive Prostate Cancer | Positive | 6.90 - 32.07[5] | Significant inhibition of proliferation and induction of apoptosis.[5] Reduced lipid droplet accumulation.[6] |
| 22RV1 | Castration-Resistant Prostate Cancer | Positive | 6.90 - 32.07[5] | Superior inhibitory effects compared to bicalutamide and enzalutamide.[5] Induction of apoptosis.[5] |
| PC3 | Androgen-Independent Prostate Cancer | Negative | Not specified | No significant induction of apoptosis, suggesting AR-dependent apoptotic mechanism.[5] Suppressed migration ability.[5] |
| DU145 | Androgen-Independent Prostate Cancer | Negative | Not specified | No significant induction of apoptosis.[5] Suppressed migration ability.[5] |
Core Mechanisms of Action & Signaling Pathways
This compound exerts its anti-cancer effects through several distinct molecular mechanisms. The primary mechanism is the potent antagonism and subsequent degradation of the androgen receptor. This leads to downstream effects on cell survival, proliferation, and metabolism.
Androgen Receptor (AR) Antagonism and Degradation
This compound competitively binds to the ligand-binding domain of the AR, preventing its activation by androgens.[7] Crucially, it also induces the downregulation of AR protein levels, a mechanism not observed with enzalutamide.[5][8] This dual action effectively shuts down AR-mediated gene transcription, which is critical for the growth and survival of AR-dependent prostate cancer cells.[3]
Induction of Caspase-Dependent Apoptosis
In AR-positive cells (LNCaP and 22RV1), this compound treatment leads to programmed cell death through the activation of the caspase-dependent apoptotic pathway.[5] This is evidenced by increased mRNA expression of key apoptosis-related genes such as TNF-α, Caspase-8, Cytochrome C, and Caspase-3. The lack of a significant apoptotic response in AR-negative cells (PC3 and DU145) underscores the AR-dependent nature of this mechanism.[5]
Inhibition of De Novo Lipogenesis
A novel aspect of this compound's action is its ability to attenuate de novo lipogenesis, a key metabolic pathway often upregulated in aggressive cancers.[5] It significantly decreases the mRNA and protein expression of critical lipogenic enzymes, including ATP citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and the master transcriptional regulator, sterol regulatory element-binding protein-1 (SREBP-1).[5] This effect, which was not observed with enzalutamide, contributes to reduced lipid droplet accumulation in PCa cells and does not appear to be dependent on its AR-downregulation effect.[5][6]
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the in vitro effects of this compound.
Cell Proliferation and Viability Assay (IC50 Determination)
This assay is used to measure the dose-dependent effect of this compound on cell growth and to calculate the IC50 value.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22RV1) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Viability Measurement: After incubation, 10 µL of a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-8 is added to each well. The plates are incubated for another 1-4 hours. The absorbance is measured at 490 nm (for MTS) or 450 nm (for WST-8) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a nonlinear regression curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at a predetermined concentration (e.g., at its IC50) for 48 hours. A vehicle control is run in parallel.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA, and the reaction is stopped with complete medium. Cells are pooled, centrifuged, and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 100 µL of 1X Annexin-binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube. The samples are analyzed within one hour using a flow cytometer.
-
Data Analysis: The cell population is gated and quadrant analysis is performed. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., AR, FASN, ACC, Caspase-3) following treatment with this compound.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are mixed with Laemmli buffer, boiled, and loaded onto an SDS-polyacrylamide gel. Electrophoresis is performed to separate proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Proxalutamide in LNCaP and 22RV1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxalutamide (GT0918) is a second-generation non-steroidal androgen receptor (AR) antagonist with a dual mechanism of action. It not only competitively inhibits androgen binding to the AR but also promotes the degradation of the AR protein.[1][2] This compound has shown potent anti-tumor activity in prostate cancer models, including the androgen-sensitive LNCaP and castration-resistant 22RV1 cell lines.[3][4] These cell lines are crucial models in prostate cancer research, representing different stages of the disease. LNCaP cells are androgen-dependent and express a mutated AR (T877A), while 22RV1 cells are castration-resistant and express both full-length AR and splice variants, notably AR-V7, which contributes to their resistance to some AR-targeted therapies.[5][6][7]
These application notes provide detailed protocols for the use of this compound in LNCaP and 22RV1 cell lines, covering essential experiments such as cell viability, apoptosis, and protein expression analysis.
Data Presentation
Table 1: Summary of this compound's Effects on LNCaP and 22RV1 Cells
| Parameter | Cell Line | Treatment Condition | Result | Reference |
| Apoptosis | LNCaP | This compound (concentration not specified) for 48h | Significant increase in apoptotic cells | [3][4] |
| 22RV1 | This compound (concentration not specified) for 48h | Significant increase in apoptotic cells | [3][4] | |
| Protein Expression | LNCaP | 40 µmol/L this compound | Significant reduction in AR, ACL, ACC, and FASN protein levels | [4] |
| 22RV1 | 40 µmol/L this compound | Significant reduction in AR, ACL, ACC, and FASN protein levels | [4] | |
| mRNA Expression | LNCaP | This compound | Significant reduction in mRNA levels of ACL, ACC, FASN, and SREBP-1 | [4] |
| 22RV1 | This compound | Significant reduction in mRNA levels of ACL, ACC, FASN, and SREBP-1 | [4] | |
| LNCaP | This compound | Increased mRNA expression of TNF-α, caspase-8, Cytochrome C, and caspase-3 | [4] | |
| 22RV1 | This compound | Increased mRNA expression of TNF-α, caspase-8, Cytochrome C, and caspase-3 | [4] |
Signaling Pathways
This compound primarily targets the androgen receptor signaling pathway. By binding to the AR, it prevents the binding of androgens, inhibits the nuclear translocation of the receptor, and ultimately leads to the downregulation of AR target genes responsible for cell growth and survival.[1] Furthermore, this compound has been shown to induce apoptosis through a caspase-dependent pathway and to suppress lipogenesis by downregulating key enzymes and their transcriptional regulator, SREBP-1.[3][4]
Caption: this compound's mechanism of action in prostate cancer cells.
Experimental Protocols
General Cell Culture and Reagents
-
Cell Lines: LNCaP (ATCC CRL-1740) and 22RV1 (ATCC CRL-2505).
-
Culture Medium: RPMI-1640 medium (e.g., Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9][10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-40 mM) in DMSO. Store at -20°C or -80°C.
-
Vehicle Control: Use 0.1% DMSO in culture medium for all experiments.[3]
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is a general guideline; specific cell numbers and incubation times should be optimized for your experimental conditions.
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
LNCaP or 22RV1 cells
-
96-well clear-bottom plates
-
Complete culture medium
-
This compound stock solution
-
Vehicle (0.1% DMSO in medium)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed LNCaP or 22RV1 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[3][8]
-
Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Materials:
-
LNCaP or 22RV1 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed LNCaP or 22RV1 cells in 6-well plates (e.g., 2 x 10^5 cells/well) and allow them to attach overnight.[3]
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle for 48 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, trypsinize, and then combine with the supernatant containing floating cells. Centrifuge to pellet the cells.
-
Staining: Wash the cell pellet with cold PBS and then resuspend in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive) can be quantified.[3][4]
Protocol 3: Western Blot Analysis
Caption: Workflow for Western Blot analysis of protein expression.
Materials:
-
LNCaP or 22RV1 cells
-
100 mm culture dishes
-
This compound (40 µmol/L)[3]
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-FASN, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed LNCaP or 22RV1 cells in 100 mm dishes at a density of 1 x 10^7 cells/dish.[3] After attachment, treat with 40 µmol/L this compound or vehicle.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor splice variants mediate enzalutamide resistance in castration-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. accegen.com [accegen.com]
- 8. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a Proxalutamide-Treated Xenograft Mouse Model for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxalutamide is a potent second-generation non-steroidal androgen receptor (AR) antagonist.[1][2] It represents a significant advancement in the treatment of prostate cancer by not only blocking the AR signaling pathway but also promoting the degradation of the AR protein.[1] Preclinical evaluation of this compound's efficacy and mechanism of action in a living organism is crucial for its clinical development. The use of xenograft mouse models, where human prostate cancer cells are implanted into immunocompromised mice, provides an invaluable platform for these in vivo studies.
These application notes provide detailed protocols for establishing both subcutaneous and orthotopic prostate cancer xenograft models and for the subsequent treatment with this compound. Furthermore, this document outlines the key signaling pathways affected by this compound and presents quantitative data from preclinical studies to guide researchers in their experimental design and data interpretation.
Key Signaling Pathway: Androgen Receptor (AR) Signaling
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. This compound exerts its therapeutic effect by targeting multiple steps in this pathway. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates from the cytoplasm to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival. This compound competitively inhibits the binding of androgens to the AR, prevents its nuclear translocation, and ultimately leads to the degradation of the AR protein, thereby providing a multi-faceted blockade of this key signaling cascade.
Experimental Protocols
The following protocols provide a framework for establishing and utilizing prostate cancer xenograft models to evaluate the efficacy of this compound.
Cell Line Selection and Culture
The choice of prostate cancer cell line is critical and should be based on the specific research question.
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line, suitable for modeling hormone-naïve prostate cancer.
-
22Rv1: A human prostate carcinoma epithelial cell line derived from a castrate-relapsed xenograft, expressing both full-length AR and AR splice variants, making it a suitable model for castration-resistant prostate cancer (CRPC).
-
PC-3 and DU145: Androgen-independent human prostate cancer cell lines, useful for studying advanced, hormone-refractory prostate cancer.
Protocol for Cell Culture:
-
Culture the selected prostate cancer cell line in the appropriate medium (e.g., RPMI-1640 for LNCaP and 22Rv1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
Preparation of this compound for In Vivo Administration
This compound is typically administered orally via gavage.
Protocol for Formulation:
-
Vehicle Preparation: A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.
-
This compound Suspension: Calculate the required amount of this compound based on the desired dosage and the body weight of the mice. Suspend the powdered this compound in the vehicle.
-
Homogenization: Ensure a homogenous suspension by vortexing or sonicating immediately before administration. Prepare the formulation fresh daily.
Subcutaneous Xenograft Model
This model is widely used due to its simplicity and ease of tumor measurement.
Protocol:
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks of age.
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle to the respective groups according to the planned dosage and schedule (e.g., 40 mg/kg, b.i.d., oral gavage).[2]
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, qPCR).
Orthotopic Xenograft Model
This model more accurately recapitulates the tumor microenvironment of the prostate.
Protocol:
-
Animal Model and Cell Preparation: As described for the subcutaneous model.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the lower abdomen to expose the prostate gland.
-
Carefully inject 10-20 µL of the cell suspension (containing 1-2 x 10^5 cells) into the anterior prostate lobe.
-
Suture the incision and monitor the animal's recovery.
-
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cell lines) or high-frequency ultrasound.
-
Treatment and Endpoint: As described for the subcutaneous model.
Experimental Workflow and Data Presentation
A well-structured experimental workflow is essential for reproducible results.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating this compound and other relevant anti-androgen agents in prostate cancer xenograft models.
Table 1: Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosage and Schedule | Duration | Tumor Growth Inhibition (%) | PSA Inhibition (%) | Citation |
| This compound | 40 mg/kg, b.i.d., p.o. | 3 weeks | 87 | 96 | [2] |
Table 2: Comparative Efficacy of Second-Generation Anti-Androgens in Prostate Cancer Xenograft Models
| Drug | Cell Line Xenograft | Dosage and Schedule | Primary Endpoint | Result | Citation |
| Enzalutamide | 22Rv1 | 10 or 30 mg/kg/day, p.o. | Tumor Volume | No significant effect vs. control | [3] |
| Enzalutamide | VCaP (castrated) | 10 mg/kg/day, i.p. | Tumor Volume | Significant reduction vs. control | [4] |
| Apalutamide | LNCaP | 10 mg/kg/day, i.p. | Tumor Weight | Significant reduction vs. control |
Note: The efficacy of anti-androgen therapies can vary significantly depending on the specific xenograft model, including the cell line used and the hormonal status of the host mice.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers establishing and utilizing this compound-treated prostate cancer xenograft models. These models are instrumental in elucidating the in vivo efficacy and mechanism of action of this novel AR antagonist. Careful selection of the appropriate cell line, adherence to detailed experimental protocols, and rigorous data analysis will ensure the generation of high-quality, reproducible data to advance the preclinical development of this compound for the treatment of prostate cancer.
References
- 1. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 4. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimal dosage and administration of Proxalutamide for in vivo animal studies
Application Notes and Protocols for Researchers
Proxalutamide (also known as GT0918) is a second-generation non-steroidal anti-androgen (NSAA) that acts as a potent androgen receptor (AR) antagonist. Its unique dual mechanism of action involves not only blocking the AR signaling pathway but also promoting the degradation of the AR protein.[1][2] This has positioned this compound as a compound of significant interest for in vivo studies, particularly in the context of androgen-dependent pathologies such as prostate cancer. Preclinical studies have consistently demonstrated its efficacy in inhibiting tumor growth in various xenograft models.[1]
These application notes provide a comprehensive guide for the optimal dosage and administration of this compound in in vivo animal studies, targeting researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its pharmacokinetic parameters in rats and comparative dosages of similar androgen receptor antagonists used in mouse xenograft models. This information can serve as a valuable reference for designing in vivo experiments.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Conditions |
| Oral Bioavailability | 74 - 100% | Single oral dose |
| Time to Max. Plasma Conc. (Tmax) | 3 - 5 hours | Single oral dose (10, 20, 40, 80 mg/kg) |
| Elimination Half-life (t1/2) | 2.0 - 2.5 hours | Single oral dose |
Data sourced from a clinical study protocol referencing preclinical animal studies.
Table 2: Reference In Vivo Dosages for Androgen Receptor Antagonists in Mouse Xenograft Models
| Compound | Animal Model | Dosage | Administration Route | Reference |
| HG122 (AR Antagonist) | 22RV1 Xenograft | 10 and 25 mg/kg/day | Not Specified | [3] |
| Apalutamide | LNCaP Xenograft | 10 mg/kg/day | Intraperitoneal (i.p.) | [4] |
| Enzalutamide | PDX Model | Not Specified | Oral Gavage |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound for in vivo studies, as well as a general procedure for establishing a prostate cancer xenograft model.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration in rodents. The choice of vehicle is critical for ensuring drug solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: A commonly used vehicle for oral administration of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolution of this compound: a. Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. b. In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. c. Add the PEG300 to the DMSO/Proxalutamide solution and vortex until the solution is homogeneous. d. Add the Tween-80 to the mixture and vortex to ensure uniform mixing. e. Finally, add the sterile saline to reach the final volume and vortex thoroughly.
-
Final Formulation: The final formulation should be a clear and stable solution or a uniform suspension. Prepare the formulation fresh daily before administration.
Protocol 2: Administration of this compound via Oral Gavage
Oral gavage is a common and effective method for precise oral dosing in rodents. Proper technique is essential to minimize stress and ensure the welfare of the animals.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimate the mice to handling for several days before the experiment to reduce stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the smooth passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The needle should pass without resistance.
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Prostate Cancer Xenograft Mouse Model
This protocol outlines the general steps for establishing a subcutaneous prostate cancer xenograft model using cell lines such as LNCaP or 22RV1.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22RV1)
-
Cell culture medium and supplements
-
Sterile PBS
-
Matrigel®
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the prostate cancer cells according to standard protocols.
-
Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume twice weekly using digital calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of this compound or vehicle control as described in Protocol 2.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of this compound in a prostate cancer cell.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A new tumorgraft panel to accelerate precision medicine in prostate cancer [frontiersin.org]
Application Notes and Protocols: Proxalutamide in Castration-Resistant Prostate Cancer (CRPC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) represents an advanced stage of prostate cancer characterized by disease progression despite androgen deprivation therapy (ADT). The androgen receptor (AR) signaling axis remains a critical driver of tumor growth in most cases of CRPC.[1] Proxalutamide (GT0918) is a novel, potent non-steroidal androgen receptor antagonist that has demonstrated promising anti-tumor activity in CRPC.[2][3] It exhibits a multi-faceted mechanism of action, not only blocking the AR signaling pathway but also inducing AR protein degradation and modulating key metabolic pathways implicated in therapy resistance.[3][4]
These application notes provide a comprehensive overview of this compound's mechanism, summarize key efficacy data, and offer detailed protocols for its use in preclinical CRPC research.
Section 1: Mechanism of Action of this compound
This compound exerts its anti-cancer effects through several distinct mechanisms, making it a valuable tool for studying CRPC biology and therapy resistance.
1.1 Potent Androgen Receptor (AR) Antagonism: The primary mechanism of this compound is its function as a high-affinity AR antagonist.[5] It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][5] This blockade inhibits the conformational changes required for AR activation, thereby impairing its translocation to the nucleus and subsequent binding to androgen response elements (AREs) on DNA.[3] The result is a shutdown of the transcription of AR-target genes essential for prostate cancer cell proliferation and survival.[5]
1.2 Induction of AR Protein Degradation: A key feature that distinguishes this compound from other AR antagonists is its ability to induce the down-regulation of the AR protein itself.[3][4] Since AR overexpression is a common mechanism of resistance in CRPC, this degradation activity may allow this compound to remain effective in tumors that have developed resistance to other AR-targeted therapies.[3][4]
1.3 Inhibition of De Novo Lipogenesis: Recent studies have uncovered a novel mechanism of this compound involving the metabolic reprogramming of cancer cells.[4] De novo lipogenesis is increasingly recognized as a hallmark of aggressive CRPC.[4] this compound has been shown to significantly inhibit this pathway by decreasing the expression of key lipogenic enzymes, including ATP citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN), as well as their master transcriptional regulator, sterol regulatory element-binding protein-1 (SREBP-1).[4] This dual blockade of both the AR axis and critical metabolic pathways may contribute to a more durable anti-tumor response.[4]
1.4 Activity Against AR Splice Variants: The androgen receptor splice variant 7 (AR-V7) lacks the ligand-binding domain and is a major driver of resistance to therapies like enzalutamide and abiraterone.[6][7] this compound has been shown to significantly reduce the gene expression level of AR-V7, suggesting it may be effective in tumors expressing this resistance-conferring variant.[4]
Section 2: Preclinical and Clinical Efficacy Data
This compound has demonstrated superior potency in preclinical models and promising efficacy in clinical trials for CRPC.
Data Presentation
Table 1: Preclinical Comparative Potency of this compound
| Parameter | Comparison Drug | Potency Improvement with this compound | Reference |
|---|---|---|---|
| AR Ligand Binding Inhibition | Bicalutamide | 11.4x stronger | [3] |
| Enzalutamide | 3.5x stronger | [3][4] | |
| AR Gene Transcription Blockade | Bicalutamide | ~5-10x stronger | [3] |
| Enzalutamide | 2-5x stronger | [3][4] |
| CRPC Cell Proliferation Inhibition | Enzalutamide | 6.5x more potent |[3] |
Table 2: Summary of Phase 2 Clinical Trial Efficacy Data in mCRPC (24-Week Follow-up) | Endpoint | 100 mg Dose (n=37) | 200 mg Dose (n=33) | 300 mg Dose (n=35) | Reference | | :--- | :--- | :--- | :--- | :--- | | ≥50% PSA Decline (by Wk 16) | 35.1% | 36.4% | 42.9% |[2] | | Objective Response Rate (ORR) | 20.0% | 22.2% | 0% |[2] | | Disease Control Rate (DCR) | 80.0% | 88.9% | 60.0% |[2] | | PSA Progression | \multicolumn{3}{c|}{42.6% (Overall)} |[2] | | Radiographic Progression | \multicolumn{3}{c|}{10.2% (Overall)} |[2] | The 200 mg daily dose was recommended for future Phase 3 trials.[2]
Table 3: Common Adverse Events (≥10%) in Phase 2 Trial (All Doses)
| Adverse Event | Frequency |
|---|---|
| Fatigue | 17.6% |
| Anemia | 14.8% |
| Elevated AST | 14.8% |
| Elevated ALT | 13.0% |
| Decreased Appetite | 13.0% |
Most adverse events were mild or moderate in severity.[2]
Section 3: Experimental Protocols for CRPC Studies
The following protocols provide a framework for investigating the effects of this compound in preclinical CRPC models.
General Materials & Reagents
-
This compound (GT0918): Procured from a reputable chemical supplier. Prepare stock solutions in DMSO and store at -20°C or -80°C.
-
Cell Lines:
-
Androgen-sensitive: LNCaP
-
Castration-resistant: 22RV1 (expresses AR-V7), C4-2
-
AR-negative (for selectivity control): PC-3, DU145
-
-
Cell Culture Media: RPMI-1640, DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For androgen-deprivation studies, use charcoal-stripped FBS.
-
Standard laboratory equipment: Incubators, centrifuges, microscopes, plate readers, flow cytometers, Western blot apparatus.
Protocol 3.1: In Vitro Cell Proliferation Assay (e.g., WST-1 or MTT)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CRPC cell growth.
-
Procedure:
-
Cell Seeding: Seed prostate cancer cells (e.g., 22RV1, C4-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 3.2: Western Blot Analysis for AR and AR-V7 Down-regulation
-
Objective: To qualitatively and quantitatively assess the effect of this compound on the protein levels of full-length AR and AR-V7.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., 22RV1) in 6-well plates. Once they reach 70-80% confluency, treat with this compound at various concentrations (e.g., 0, 1, 10, 25 µM) for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against AR (N-terminal), AR-V7, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest's signal to the loading control.
Protocol 3.3: Cellular Apoptosis Analysis via Flow Cytometry
-
Objective: To determine if this compound induces programmed cell death in CRPC cells.
-
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow to adhere.[4] Treat with an effective concentration of this compound (e.g., 40 µmol/L) or vehicle (0.1% DMSO) for 24-48 hours.[4]
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
-
Data Analysis: The cell population will be divided into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.
Protocol 3.4: In Vivo CRPC Xenograft Model Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living animal model.
-
Procedure:
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., NOD-SCID or athymic nude).
-
Cell Implantation: Subcutaneously inject 1-2 million CRPC cells (e.g., C4-2 or 22RV1) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 10-50 mg/kg) or a vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined study duration (e.g., 28 days).
-
Analysis: Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC) for Ki-67 (proliferation marker) or Western blot for AR protein levels.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Section 4: Application Notes for Researchers
-
Studying Therapy Resistance: this compound is an excellent tool for investigating mechanisms of resistance to second-generation AR antagonists. Its ability to down-regulate AR protein and AR-V7 makes it suitable for studies aimed at overcoming resistance driven by AR overexpression or splice variant expression.[3][4]
-
Investigating Metabolic Reprogramming: Given its demonstrated effects on de novo lipogenesis, this compound can be used as a probe to explore the interplay between AR signaling and cancer cell metabolism in CRPC.[4]
-
Combination Therapy Studies: this compound's unique dual mechanism suggests it could be a strong candidate for combination therapies. Researchers can design studies combining this compound with PARP inhibitors (for HRR-mutated CRPC), chemotherapy, or inhibitors of other metabolic pathways to search for synergistic effects.
-
Comparative Efficacy Studies: Its higher preclinical potency compared to enzalutamide makes it a relevant comparator in head-to-head studies to elucidate subtle differences in downstream signaling and cellular responses in various CRPC models.[3][4]
References
- 1. Mechanisms of resistance in castration-resistant prostate cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in metastatic castration-resistant prostate cancer: Primary analysis of a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Androgen receptor splice variant 7 (AR-V7) and AR full-length (AR-FL) as predictive biomarkers of therapeutic resistance: partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
Application Notes: Utilizing Proxalutamide for AR-Positive Metastatic Breast Cancer Research
Introduction
The Androgen Receptor (AR) is a steroid hormone receptor expressed in 60-90% of breast cancers, including estrogen receptor (ER)-positive, HER2-positive, and triple-negative (TNBC) subtypes.[1][2] This widespread expression makes it a compelling therapeutic target. Proxalutamide (GT0918) is a potent, second-generation non-steroidal androgen receptor (AR) antagonist.[3][4] Its mechanism of action involves not only competitively inhibiting androgen binding to the AR but also blocking AR nuclear translocation and inducing AR protein degradation, thereby shutting down the downstream oncogenic signaling pathway.[4][5][6] Preclinical and clinical studies have demonstrated its potential anti-tumor activity in AR-positive (AR+) metastatic breast cancer, making it a valuable tool for investigating the role of AR signaling in this disease.[3][4]
Mechanism of Action
This compound functions as a high-affinity AR antagonist.[5] Upon binding to the AR's ligand-binding domain, it prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[5] This action inhibits the conformational changes required for receptor activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on DNA.[4] Consequently, the transcription of androgen-dependent genes that promote cell growth and survival is suppressed.[5] Uniquely, compared to other AR antagonists like enzalutamide, this compound has also been shown to down-regulate and induce the degradation of the AR protein itself, leading to a more profound and sustained inhibition of the AR signaling pathway.[4][6]
Applications in Breast Cancer Research
This compound is a critical tool for several research applications:
-
Investigating AR as a therapeutic target: It can be used in preclinical models of ER-positive, HER2-positive, and TNBC to elucidate the role of AR signaling in tumor progression and survival.
-
Evaluating mechanisms of therapy resistance: In ER-positive models, where AR signaling can contribute to resistance against anti-estrogen therapies, this compound can be used to explore AR blockade as a strategy to overcome this resistance.[1]
-
Developing combination therapies: Its distinct mechanism provides a rationale for testing combinations with other targeted agents (e.g., PI3K inhibitors, CDK4/6 inhibitors) or chemotherapy in various AR+ breast cancer subtypes.[7]
Quantitative Data Summary
The following tables summarize key preclinical and clinical data on this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line / Model | Observation | Reference |
|---|---|---|---|
| AR Inhibition | Prostate Cancer Cells | More potent at blocking AR gene transcription than Bicalutamide (~5-10x) and Enzalutamide (2-5x). | [4] |
| Cell Proliferation | AR-Positive Breast Cancer Cells | Inhibits cell growth in vitro. | [4] |
| Tumor Growth | AR+ Breast Cancer Animal Models | Demonstrates good anti-tumor efficacy in vivo. | [4] |
| Apoptosis Induction | LNCaP & 22RV1 Prostate Cancer Cells | Significantly induces caspase-dependent apoptosis in AR-positive cells. | [8] |
| AR Degradation | LNCaP Prostate Cancer Cells | Decreases AR protein levels, an effect not observed with enzalutamide. |[6] |
Table 2: Clinical Efficacy of this compound Monotherapy in AR+ mBC (Phase Ib)
| Parameter | 200 mg Dose (n=30) | 300 mg Dose (n=15) | Total Evaluable (n=39) | Reference |
|---|---|---|---|---|
| Disease Control Rate (DCR) at 8 Weeks | 26.9% | 23.1% | 25.6% | [3] |
| Disease Control Rate (DCR) at 16 Weeks | Not specified | Not specified | 25.6% | [3] |
| 6-Month Progression-Free Survival (PFS) Rate | Not specified | Not specified | 19.6% | [3] |
| Median PFS (All Patients) | Not specified | Not specified | 1.8 months | [9] |
| DCR at 8 Weeks (TNBC Subgroup) | Not specified | Not specified | 38.5% | [3] |
| Median PFS in TNBC Responders | Not specified | Not specified | 9.1 months |[3] |
Table 3: Clinical Efficacy of this compound + Fulvestrant in HR+/HER2-/AR+ mBC (Phase Ic)
| Parameter | Value | Patient Cohort | Reference |
|---|---|---|---|
| Objective Response Rate (ORR) | 15.0% (3/20) | Part 2 Expansion Phase | [10][11] |
| Median Progression-Free Survival (PFS) | 11.0 months | Part 2 Expansion Phase |[10][11] |
Table 4: Safety Profile of this compound in AR+ mBC (Phase Ib)
| Adverse Event (Grade 3/4) | Frequency | Patient Cohort (N=45) | Reference |
|---|---|---|---|
| Aspartate Aminotransferase Increase | 8.9% | Total Patients | [3] |
| γ-Glutamyltransferase Increase | 8.9% | Total Patients |[3] |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol determines the cytotoxic effects of this compound on AR-positive breast cancer cell lines.
Materials:
-
AR-positive breast cancer cells (e.g., MDA-MB-453, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is <0.1% in all wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell blank control.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot for AR Expression and Degradation
This protocol is used to assess the levels of AR and downstream signaling proteins in breast cancer cells following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Sample Buffer (e.g., Laemmli buffer)
-
SDS-PAGE gels (10% polyacrylamide)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-AR, diluted in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5,000-1:20,000) for 1 hour at room temperature.[15][17]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin.
-
Protocol 3: Immunohistochemistry (IHC) for AR Expression in Tumor Tissue
This protocol is for the detection and localization of Androgen Receptor in formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue.
Materials:
-
FFPE breast tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide solution (3%)
-
Blocking serum
-
Primary Antibody (e.g., anti-AR, clone SP107 or AR441)[18][19]
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Dewax slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in Antigen Retrieval Buffer for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking serum for 30 minutes.
-
Incubate with the primary AR antibody for 60 minutes at room temperature or overnight at 4°C.[18]
-
Apply the detection system (e.g., biotinylated secondary antibody followed by streptavidin-HRP) according to the manufacturer's protocol.
-
Develop the signal with DAB solution until a brown precipitate forms.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Scoring and Analysis:
-
Evaluate slides under a light microscope. AR positivity is defined by nuclear staining in tumor cells.
-
Scoring can be based on the percentage of positive tumor cells. A common cutoff for AR positivity is ≥1% or ≥10% of tumor cells showing nuclear staining.[3][18][20]
-
An H-score, which combines the percentage of positive cells and staining intensity, can also be calculated for more quantitative analysis.[18]
-
References
- 1. mdpi.com [mdpi.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. This compound in patients with AR-positive metastatic breast cancer: Results from an open-label multicentre phase Ib study and biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Androgen Receptor Expression in Breast Cancer: What Differences Between Primary Tumor and Metastases? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Proxalutamide against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design to test the efficacy of Proxalutamide against SARS-CoV-2. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in research settings.
Introduction
This compound is a second-generation nonsteroidal antiandrogen that acts as an androgen receptor (AR) antagonist.[1][2] Its mechanism of action involves not only blocking the AR signaling pathway but also promoting the degradation of the AR protein.[3][4] This dual action makes it a subject of interest for conditions driven by androgen activity. In the context of SARS-CoV-2, the virus responsible for COVID-19, this compound has been investigated for its potential to inhibit viral entry into host cells.[5]
The entry of SARS-CoV-2 into host cells is primarily mediated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.[1][6] This process also requires the priming of the S protein by cellular proteases, most notably the transmembrane protease, serine 2 (TMPRSS2).[1][6] The expression of TMPRSS2 is regulated by the androgen receptor.[7][8] By antagonizing the AR, this compound has been shown to downregulate the expression of both TMPRSS2 and ACE2, thereby inhibiting viral entry.[3][9][10] In vitro studies have demonstrated that this compound can inhibit the infection of multiple SARS-CoV-2 variants.[3][9]
Mechanism of Action: AR/TMPRSS2 Signaling Pathway
This compound's primary mechanism against SARS-CoV-2 is the disruption of the Androgen Receptor signaling pathway, which in turn reduces the expression of key host factors necessary for viral entry. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in inhibiting SARS-CoV-2 entry.
Experimental Workflow
A systematic in vitro evaluation of this compound involves a series of assays to determine its antiviral efficacy, mechanism of action, and cytotoxicity. The following diagram outlines a logical experimental workflow.
Caption: Logical workflow for in vitro testing of this compound against SARS-CoV-2.
Data Presentation
Antiviral Activity and Cytotoxicity
The following table summarizes the key quantitative data for this compound and a comparator, Enzalutamide, against SARS-CoV-2.
| Compound | SARS-CoV-2 Variant | Cell Line | Assay Type | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | WA1 | LNCaP | Viral Infection Bioassay | 97 | >10 | >103 | [3][9] |
| Alpha | LNCaP | Viral Infection Bioassay | 69 | >10 | >145 | [11] | |
| Delta | LNCaP | Viral Infection Bioassay | 39 | >10 | >256 | [11] | |
| Omicron | LNCaP | Viral Infection Bioassay | - | - | - | [3] | |
| Enzalutamide | WA1 | LNCaP | Viral Infection Bioassay | 281 | >10 | >35 | [3][9] |
Note: Specific CC50 and SI values may vary based on the cell line and assay conditions. The ">" symbol indicates that cytotoxicity was not observed at the highest tested concentration.
Synergy with Remdesivir
This compound has been shown to act synergistically with Remdesivir, an FDA-approved antiviral for COVID-19.
| Drug Combination | Cell Line | Synergy Score (Bliss) | Outcome | Reference |
| This compound + Remdesivir | LNCaP | 14.516 | Strong synergistic effect in inhibiting viral infection. | [3] |
| Enzalutamide + Remdesivir | LNCaP | 11.685 | Synergistic effect observed. | [3] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma cells): Suitable for studying the effects of androgen receptor antagonists.
-
Vero E6 (African green monkey kidney epithelial cells): Highly permissive to SARS-CoV-2 infection and commonly used for viral titration and plaque assays.
-
Calu-3 (human lung adenocarcinoma cells): A relevant cell line for respiratory viruses that expresses TMPRSS2.
-
-
Culture Conditions:
-
Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Vero E6 and Calu-3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate all cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells (e.g., LNCaP, Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a cell control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using a dose-response curve.
-
SARS-CoV-2 Infection Assay (Plaque Reduction Neutralization Test - PRNT)
This assay is the gold standard for quantifying the inhibition of viral infection.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock of known titer
-
This compound stock solution
-
Infection medium (DMEM with 2% FBS)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Protocol:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium.
-
In a separate plate, mix the diluted compound with an equal volume of SARS-CoV-2 (at a concentration that yields 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Remove the culture medium from the Vero E6 cells and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubate the plates for 72 hours at 37°C.
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
-
Western Blot Analysis for ACE2 and TMPRSS2 Expression
This assay is used to confirm the mechanism of action of this compound by measuring the protein levels of ACE2 and TMPRSS2.
-
Materials:
-
LNCaP or Calu-3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ACE2, TMPRSS2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed LNCaP or Calu-3 cells in 6-well plates.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression of ACE2 and TMPRSS2.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro investigation of this compound's antiviral activity against SARS-CoV-2. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the efficacy, mechanism of action, and safety profile of this promising compound. The evidence suggests that this compound's ability to downregulate AR, and subsequently TMPRSS2 and ACE2, presents a valid strategy for inhibiting SARS-CoV-2 infection.[3][9] Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.3. SARS-CoV-2 Plaque Assay [bio-protocol.org]
- 4. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University Of Michigan Study Finds That this compound Inhibits Various SARS-CoV-2 Variants And Reduces COVID-19 Associated Inflammatory Response - Thailand Medical News [thailandmedical.news]
- 6. Distinct mechanisms for TMPRSS2 expression explain organ-specific inhibition of SARS-CoV-2 infection by enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
Probing Proxalutamide's Power: Application Notes for Assessing AR Downregulation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Proxalutamide, a novel second-generation nonsteroidal antiandrogen, has demonstrated a dual mechanism of action that distinguishes it from its predecessors. Beyond competitively antagonizing the androgen receptor (AR), this compound actively promotes its degradation, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). This application note provides detailed protocols and guidelines for assessing this compound-induced downregulation of the Androgen Receptor using Western blotting, a fundamental technique for protein analysis.
Introduction to this compound and Androgen Receptor Downregulation
The Androgen Receptor is a critical driver of prostate cancer progression. While first and second-generation antiandrogens aim to block AR signaling, the development of resistance remains a significant clinical challenge. This compound's ability to induce the degradation of the AR protein itself presents a potential avenue to overcome this resistance. This process is primarily mediated through the ubiquitin-proteasome pathway, where the AR protein is tagged for destruction.[1][2] Verifying and quantifying this downregulation is crucial for preclinical and clinical research.
Data Presentation: Quantifying AR Downregulation
The following tables provide a template for presenting quantitative data on this compound-induced AR downregulation, as determined by densitometric analysis of Western blots.
Table 1: Dose-Response Effect of this compound on AR Protein Expression in LNCaP Cells
| Treatment Group | This compound Conc. (µM) | Treatment Duration (hours) | Normalized AR Protein Level (Fold Change vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 |
| This compound | 1 | 24 | Data |
| This compound | 5 | 24 | Data |
| This compound | 10 | 24 | Data |
| This compound | 20 | 24 | Data |
| This compound | 40 | 24 | Data |
Table 2: Time-Course Effect of this compound on AR Protein Expression in 22Rv1 Cells
| Treatment Group | This compound Conc. (µM) | Treatment Duration (hours) | Normalized AR Protein Level (Fold Change vs. Vehicle at t=0) |
| Vehicle Control | 0 (DMSO) | 0 | 1.00 |
| Vehicle Control | 0 (DMSO) | 6 | Data |
| Vehicle Control | 0 (DMSO) | 12 | Data |
| Vehicle Control | 0 (DMSO) | 24 | Data |
| Vehicle Control | 0 (DMSO) | 48 | Data |
| This compound | 10 | 6 | Data |
| This compound | 10 | 12 | Data |
| This compound | 10 | 24 | Data |
| This compound | 10 | 48 | Data |
Key Experimental Components
Table 3: Recommended Primary Antibodies for Androgen Receptor Detection
| Antibody (Clone) | Supplier | Catalog Number | Host Species | Recommended Dilution (WB) |
| AR (D6F11) | Cell Signaling Technology | 5153 | Rabbit | 1:1000 |
| AR (AR 441) | Thermo Fisher Scientific | MA5-13426 | Mouse | 1:100-1:200 |
| AR (N-20) | Santa Cruz Biotechnology | sc-816 | Goat | 1:500-1:2000 |
Table 4: Recommended Loading Control Antibodies
| Antibody | Supplier | Catalog Number | Host Species | Recommended Dilution (WB) |
| GAPDH (D16H11) | Cell Signaling Technology | 5174 | Rabbit | 1:1000 |
| β-Actin (8H10D10) | Cell Signaling Technology | 3700 | Mouse | 1:1000 |
| α-Tubulin (DM1A) | Cell Signaling Technology | 3873 | Mouse | 1:1000 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and 22Rv1 (human prostate carcinoma, expresses AR splice variants) are recommended cell lines.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 1-40 µM) or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol prior to transfer.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR (see Table 3 for recommendations) diluted in the blocking buffer overnight at 4°C with gentle shaking.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for loading control): To ensure equal protein loading, the membrane can be stripped of the AR antibody and re-probed with an antibody against a loading control protein such as GAPDH or β-actin (see Table 4).
Data Analysis
-
Densitometry: Quantify the band intensities for AR and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the AR band to the intensity of the corresponding loading control band for each sample.
-
Relative Quantification: Express the results as a fold change relative to the vehicle-treated control group.
Visualizing the Molecular Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound-induced AR degradation and the experimental workflow.
Caption: this compound-induced AR degradation pathway.
Caption: Western blot experimental workflow.
Troubleshooting Common Western Blot Issues
-
No Signal:
-
Confirm protein transfer by Ponceau S staining.
-
Check antibody dilutions and incubation times.
-
Ensure the ECL substrate is fresh and active.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking buffer concentration and incubation time.
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Ensure the use of a validated primary antibody.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
Optimize the antibody dilution.
-
By following these detailed protocols and guidelines, researchers can effectively and reliably assess the downregulation of the Androgen Receptor induced by this compound, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for Studying the Synergistic Antiviral Effects of Proxalutamide and Remdesivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats necessitates the exploration of innovative therapeutic strategies. One promising approach is the combination of antiviral agents with distinct mechanisms of action to achieve synergistic effects, thereby enhancing efficacy and potentially reducing the likelihood of drug resistance. This document provides detailed application notes and protocols for investigating the synergistic antiviral effects of Proxalutamide and Remdesivir.
This compound is an androgen receptor (AR) antagonist that has been shown to down-regulate the expression of angiotensin-converting enzyme 2 (ACE2) and transmembrane protease, serine 2 (TMPRSS2), host factors critical for the entry of SARS-CoV-2 into cells.[1][2][3][4][5][6][7][8][9][10][11][12][13] Remdesivir is a direct-acting antiviral agent that functions as a nucleotide analog, inhibiting the viral RNA-dependent RNA polymerase (RdRp) and terminating viral RNA synthesis.[14][15][16][17][18][19][20][21][22][23] Preclinical studies have indicated that the combination of this compound and Remdesivir exhibits a synergistic activity against SARS-CoV-2 in vitro.[3][6][7]
These protocols are designed to guide researchers in the systematic evaluation of this drug combination, from initial cell-based assays to the quantification of synergistic interactions.
Data Presentation
Table 1: In Vitro Antiviral Activity and Synergy Scores
| Drug/Combination | Target | IC50 (nM) | Synergy Score (Bliss) | Cell Line | Virus |
| This compound | ACE2 & TMPRSS2 expression | 97 | N/A | iAEC2 | SARS-CoV-2 (WA1) |
| Enzalutamide | ACE2 & TMPRSS2 expression | 281 | N/A | iAEC2 | SARS-CoV-2 (WA1) |
| Remdesivir | RNA-dependent RNA polymerase | Varies by cell line/assay | N/A | Various | SARS-CoV-2 |
| This compound + Remdesivir | Dual-target | Combination-dependent | 14.516 | iAEC2 | SARS-CoV-2 |
| Enzalutamide + Remdesivir | Dual-target | Combination-dependent | 11.685 | iAEC2 | SARS-CoV-2 |
Data presented are based on published findings and are for illustrative purposes.[3]
Table 2: Example Checkerboard Assay Data for Synergy Calculation
| This compound (nM) | Remdesivir (nM) - % Inhibition | |||||
| 0 | 10 | 20 | 40 | 80 | 160 | |
| 0 | 0 | 15 | 28 | 45 | 60 | 75 |
| 12.5 | 10 | 35 | 55 | 70 | 85 | 92 |
| 25 | 20 | 50 | 70 | 85 | 94 | 98 |
| 50 | 35 | 65 | 82 | 93 | 98 | 99 |
| 100 | 50 | 78 | 90 | 97 | 99 | 100 |
| 200 | 60 | 85 | 95 | 99 | 100 | 100 |
This table provides a hypothetical dataset to illustrate the results of a checkerboard assay. The values represent the percentage of viral inhibition at different concentrations of this compound and Remdesivir.
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assessment using a Checkerboard Assay
This protocol outlines the methodology for determining the synergistic antiviral effect of this compound and Remdesivir using a checkerboard titration method.
1. Materials and Reagents:
-
Vero E6 cells (or other susceptible cell lines, e.g., Calu-3, iAEC2s)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Remdesivir (stock solution in DMSO)
-
SARS-CoV-2 (or other target virus) stock of known titer
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
Microplate reader
2. Cell Seeding:
-
Trypsinize and count Vero E6 cells.
-
Seed the cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
3. Drug Dilution and Addition (Checkerboard Format):
-
Prepare serial dilutions of this compound and Remdesivir in culture medium.
-
Add 50 µL of the this compound dilutions to the wells in a horizontal orientation.
-
Add 50 µL of the Remdesivir dilutions to the wells in a vertical orientation. This creates a matrix of drug combinations.
-
Include wells with each drug alone and wells with no drugs as controls.
4. Viral Infection:
-
Dilute the SARS-CoV-2 stock in culture medium to achieve a multiplicity of infection (MOI) of 0.05.[16]
-
Add 100 µL of the diluted virus to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
5. Assessment of Viral Cytopathic Effect (CPE) or Viral Load:
-
After incubation, assess the CPE visually under a microscope.
-
Alternatively, quantify the viral load using methods such as RT-qPCR for viral RNA or an immunoassay for viral antigens.
-
Cell viability can also be measured as an indirect indicator of viral inhibition. Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a microplate reader.
6. Data Analysis and Synergy Calculation:
-
Calculate the percentage of inhibition for each drug combination compared to the virus-only control.
-
Use a synergy model such as the Bliss independence model or the Chou-Talalay method to determine the nature of the interaction (synergistic, additive, or antagonistic).[24][25][26][27]
Protocol 2: Calculation of the Combination Index (CI) using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[24][25][26][27]
1. Determine Dose-Response Curves for Individual Drugs:
-
Perform dose-response experiments for this compound and Remdesivir individually to determine their respective IC50 values (the concentration that inhibits 50% of the viral activity).
2. Combination Index (CI) Calculation:
-
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of this compound and Remdesivir in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.[25]
-
3. Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.[24]
4. Software for Analysis:
-
Software such as CompuSyn or SynergyFinder can be used to automate the calculation of CI values and generate isobolograms for data visualization.[25][28]
Visualizations
References
- 1. SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor [fairdomhub.org]
- 2. Frontiers | Commentary: SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor [frontiersin.org]
- 3. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. clinicallab.com [clinicallab.com]
- 7. news-medical.net [news-medical.net]
- 8. SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ACE2 and TMPRSS2 expression in patients before, during, and after SARS-CoV-2 infection [frontiersin.org]
- 10. Expression of ACE2 and TMPRSS2 and the severity of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. Remdesivir - Wikipedia [en.wikipedia.org]
- 17. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 18. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]
- 22. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. punnettsquare.org [punnettsquare.org]
- 25. researchgate.net [researchgate.net]
- 26. mythreyaherbal.com [mythreyaherbal.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
How to dissolve and prepare Proxalutamide for cell culture experiments
Application Notes and Protocols for Proxalutamide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (also known as GT0918) is a potent second-generation non-steroidal anti-androgen (NSAA).[1][2] It functions as an androgen receptor (AR) antagonist with a dual mechanism of action: it not only competitively blocks the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR but also promotes the degradation of the AR protein.[1][3][4][5] This dual action leads to a potent inhibition of AR signaling, which is a key driver in the progression of prostate cancer.[3] Consequently, this compound effectively suppresses the proliferation of prostate cancer cells.[6] Beyond its anti-cancer effects, this compound has been investigated for its role in mitigating SARS-CoV-2 infection by downregulating the expression of host cell entry factors ACE2 and TMPRSS2, which are regulated by the AR signaling pathway.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in in vitro studies.
| Parameter | Solvent/Cell Line | Concentration/Value | Reference |
| Solubility | Dimethyl Sulfoxide (DMSO) | Soluble (Used as a vehicle at 0.1%) | [6] |
| Aqueous Media (Water, PBS) | Practically Insoluble | [9][10] | |
| Ethanol | Poorly Soluble | [9] | |
| Effective Concentration (IC₅₀) | Prostate Cancer Cell Proliferation (LNCaP, 22RV1) | 6.90 - 32.07 µM | [6] |
| SARS-CoV-2 Infection (Wild Type) | 69 nM | [7] | |
| SARS-CoV-2 Infection (Alpha Variant) | 48 nM | [7] | |
| SARS-CoV-2 Infection (Delta Variant) | 39 nM | [7] | |
| SARS-CoV-2 Infection (General) | 97 nM | [4] | |
| Recommended Final Vehicle Concentration | DMSO in Cell Culture Media | < 0.1% | [11][12] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol details the steps for dissolving this compound powder and preparing sterile solutions for use in cell culture experiments. Given its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial stock solution.[6][13][9]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[13]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, low-protein-binding syringe filters (0.22 µm) (Optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution (this compound MW: 430.35 g/mol ), weigh 4.30 mg of powder for every 1 mL of DMSO.
-
Dissolution:
-
Add the weighed this compound to a sterile vial.
-
Add the appropriate volume of sterile, anhydrous DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]
-
-
Sterilization (Optional): While preparing the stock in sterile DMSO under aseptic conditions is the preferred method, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if needed. Be aware that some compound may be lost due to binding to the filter membrane.[12]
-
Storage and Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[9]
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[12]
-
Serial Dilution: It is critical to dilute the DMSO stock solution directly into the culture medium. Adding the aqueous medium to the concentrated DMSO stock can cause precipitation.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the pre-warmed culture medium (a 1:1000 dilution).
-
Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion, which helps prevent precipitation.[9][12]
-
Final DMSO Concentration: Verify that the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.1%.[11] A 1:1000 dilution results in a final DMSO concentration of 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Example Protocol: Cell Proliferation Assay in Prostate Cancer Cells
This protocol describes how to assess the effect of this compound on the proliferation of AR-positive prostate cancer cell lines (e.g., LNCaP or 22RV1).[6][13]
Materials:
-
AR-positive prostate cancer cells (e.g., LNCaP)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)[13]
-
This compound working solutions (prepared as described above)
-
Vehicle control (medium + 0.1% DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium. Allow cells to attach and resume growth by incubating for 24 hours at 37°C and 5% CO₂.
-
Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations (e.g., 0, 2, 5, 10, 20, 40, 80 µM) by diluting the stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the appropriate working solution or vehicle control to each well. This will bring the final concentrations to 0, 1, 2.5, 5, 10, 20, and 40 µM.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
Viability Assessment:
-
After incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of MTT reagent and incubate for 4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value of this compound.
Visualization of Signaling Pathways and Workflows
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Efficacy and safety of this compound (GT0918) in severe or critically ill patients with COVID-19: study protocol for a prospective, open-label, single-arm, single-center exploratory trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of Proxalutamide in AR-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxalutamide is a novel, potent non-steroidal second-generation androgen receptor (AR) antagonist. It exhibits a dual mechanism of action by not only blocking the binding of androgens to the AR but also by promoting the degradation of the AR protein.[1][2] This dual action makes it a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR mutations or the expression of AR splice variants, such as AR-V7, which are common mechanisms of resistance to first and second-generation antiandrogen therapies.[2][3]
These application notes provide a comprehensive overview of the experimental use of this compound in AR-mutant cancer models, including detailed protocols for key in vitro and in vivo assays, and a summary of its anti-tumor activity.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by targeting the androgen receptor signaling pathway. Unlike first-generation antiandrogens, this compound not only competitively inhibits the binding of androgens to the ligand-binding domain (LBD) of the AR but also induces the downregulation of AR protein levels.[2][4] This is particularly significant in the context of AR mutations and splice variants that can confer resistance to other antiandrogen therapies. This compound has been shown to effectively block the transcriptional activity of both wild-type AR and clinically relevant AR mutants.[2]
Furthermore, emerging evidence suggests that this compound may have effects beyond direct AR antagonism, including the modulation of lipogenesis pathways in prostate cancer cells.[2][4]
Figure 1: Simplified diagram of the Androgen Receptor (AR) signaling pathway and the inhibitory actions of this compound.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo activity of this compound in various AR-mutant cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 values)
| Cell Line | AR Status | This compound IC50 (µM) | Reference |
| LNCaP | AR (T877A mutation) | 8.7 | [5] |
| 22RV1 | AR full-length and AR-V7 | 7.3 | [5] |
| PC3 | AR-negative | >20 | [5] |
| DU145 | AR-negative | >20 | [5] |
Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | AR Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| 22RV1 | AR full-length and AR-V7 | This compound (10 mg/kg/day) | 60 | [5] |
| 22RV1 | AR full-length and AR-V7 | This compound (25 mg/kg/day) | ~80 | [5] |
| 22RV1 | AR full-length and AR-V7 | Bicalutamide (10 mg/kg/day) | 30 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in AR-mutant cancer models.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22RV1, PC3, DU145)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of AR and AR-V7
This protocol is for detecting the expression levels of full-length AR and the AR-V7 splice variant in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., 22RV1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR (N-terminal domain), anti-AR-V7 specific antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and AR-V7 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Figure 3: Experimental workflow for Western Blot analysis.
Protocol 3: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
AR-mutant prostate cancer cells (e.g., 22RV1)
-
Matrigel
-
Male immunodeficient mice (e.g., nude or SCID)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Preparation: Harvest prostate cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 10-25 mg/kg) or vehicle daily by oral gavage.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.
Figure 4: Experimental workflow for a subcutaneous xenograft study.
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical models of AR-mutant prostate cancer, including those expressing the resistant AR-V7 splice variant. Its dual mechanism of AR antagonism and degradation provides a strong rationale for its continued investigation as a therapeutic agent for CRPC. The protocols provided herein offer a framework for researchers to further explore the efficacy and mechanisms of this compound in relevant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Proxalutamide insolubility in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of working with Proxalutamide, particularly its insolubility in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule with very low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment, the this compound can rapidly come out of solution and form a precipitate. This is a common issue for compounds classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[1][2] this compound is readily soluble in DMSO at high concentrations.[1]
Q3: What is the maximum final concentration of DMSO that is safe for most cell cultures?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating concentrations below 0.1%.[3][4] It is crucial to determine the specific tolerance of your cell line to DMSO in a pilot experiment.
Q4: Can I heat or sonicate my this compound solution to improve its solubility?
A4: Gentle warming of the solution in a water bath (e.g., to 37°C) or brief sonication can help to dissolve this compound in the initial stock solution.[2] However, avoid excessive heat, as it may lead to the degradation of the compound. These methods are less effective for preventing precipitation upon dilution into aqueous media.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: Precipitation upon Dilution of DMSO Stock in Aqueous Media
-
Cause: Rapid change in solvent polarity from organic (DMSO) to aqueous.
-
Solution:
-
Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while vigorously vortexing or stirring to ensure rapid and even dispersion.[2][3]
-
Adjust Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is within the tolerated range for your assay (ideally ≤ 0.1%).[2][4] This may require preparing a more concentrated initial stock solution.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of the stock solution in your cell culture medium. This can then be further diluted to your final working concentrations.
-
Issue 2: Inconsistent or Poor Compound Activity in Assays
-
Cause: Undissolved this compound in the working solution leads to a lower effective concentration than intended.
-
Solution:
-
Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or precipitate before adding it to your experimental setup.[5]
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working dilutions of this compound from your DMSO stock for each experiment to ensure consistency and avoid potential degradation in aqueous solutions.[6]
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test of this compound in your final assay buffer at the desired concentration.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound and similar second-generation nonsteroidal antiandrogens in various solvents. Data for this compound is limited; therefore, data for Enzalutamide and Apalutamide are provided for reference.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Insoluble | [1] |
| DMSO | 100 mg/mL (193.23 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] | |
| Ethanol | 25 mg/mL | [1] | |
| Enzalutamide | DMSO | ≥ 50 mg/mL (107.66 mM) | [7] |
| Ethanol | ~0.5 mg/mL | [6] | |
| Dimethyl formamide (DMF) | ~25 mg/mL | [6] | |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [6] | |
| Apalutamide | DMSO | 50 mg/mL (104.73 mM) | Requires sonication.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.175 mg of this compound (Molecular Weight: 517.50 g/mol ).
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected, tightly sealed tubes. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, perform a serial dilution.
-
Intermediate Dilution (e.g., 100 µM): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium and vortex immediately.
-
Final Dilution (e.g., 10 µM): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the toxicity level for your specific cell line (e.g., ≤ 0.1%).
-
Application: Use the freshly prepared working solution immediately in your cell-based assays.
Visualizations
Androgen Receptor (AR) Signaling Pathway
This compound is an antagonist of the androgen receptor. The following diagram illustrates the canonical AR signaling pathway that is inhibited by this compound.[9][10][11]
Experimental Workflow for this compound Solubilization
This diagram outlines the recommended workflow for preparing this compound solutions for in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Proxalutamide Concentration to Minimize Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Proxalutamide. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help you optimize this compound concentrations to achieve desired therapeutic effects while minimizing cytotoxicity in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent non-steroidal anti-androgen (NSAA) that acts as a selective high-affinity silent antagonist of the androgen receptor (AR).[1] Its primary mechanism involves competitively binding to the AR, which prevents androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor.[2] This blockade inhibits the transcription of androgen-responsive genes that are crucial for the growth and survival of certain cancer cells, particularly in prostate cancer.[2] this compound has also been shown to down-regulate AR protein levels, a mechanism not observed with some other anti-androgens like enzalutamide.[3][4]
Q2: What are the known off-target effects of this compound that might contribute to cytotoxicity in normal cells?
While this compound is designed to be a selective AR antagonist, preclinical studies suggest it may have off-target effects that could contribute to cytotoxicity in normal cells. One identified pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Nrf2 is a key transcription factor that regulates the cellular antioxidant response.[3] Its activation by this compound suggests an induction of oxidative stress. Additionally, like other small molecule inhibitors, this compound has the potential to interact with other cellular signaling pathways, such as the MAPK and NF-κB pathways, or induce cellular stress responses like endoplasmic reticulum (ER) stress, which could lead to cytotoxicity in a cell-type-specific manner.
Q3: What are the reported side effects of this compound in clinical trials that may indicate cytotoxicity in normal tissues?
Clinical trials of this compound have reported several side effects, which can provide insights into its potential effects on normal tissues. Commonly reported side effects include hormonal imbalances, gynecomastia, and gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[6] More serious side effects that have been noted include liver function abnormalities, indicating potential hepatotoxicity, and cardiovascular effects.[6] These clinical findings underscore the importance of carefully evaluating the cytotoxic profile of this compound in relevant normal cell types during preclinical development.
Troubleshooting Guide: Minimizing this compound Cytotoxicity in In Vitro Experiments
This guide addresses common issues encountered when assessing and trying to minimize the cytotoxic effects of this compound on normal cell lines.
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed at low this compound concentrations. | 1. Cell line sensitivity: The specific normal cell line you are using may be particularly sensitive to this compound's on-target or off-target effects. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. 3. Incorrect concentration: Errors in serial dilutions can lead to higher than intended concentrations. | 1. Test a panel of normal cell lines: If possible, compare the cytotoxicity of this compound across different normal cell lines to identify more robust models. 2. Run a solvent control: Always include a vehicle control with the highest concentration of the solvent used in your experiment to assess its contribution to cytotoxicity. Aim for a final solvent concentration of <0.5%. 3. Verify dilutions: Prepare fresh serial dilutions for each experiment and double-check calculations. |
| Inconsistent results between replicate wells or experiments. | 1. Cell health and density: Inconsistent cell seeding density or using cells at a high passage number can lead to variability. 2. Compound precipitation: this compound may precipitate at higher concentrations in the culture medium. 3. Assay variability: Inconsistent incubation times or reagent addition can introduce errors. | 1. Standardize cell culture: Use cells in their logarithmic growth phase, maintain a consistent seeding density, and use cells with a low passage number. 2. Check solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower top concentration or a different solvent system if appropriate. 3. Standardize assay protocol: Ensure precise and consistent timing for all steps of your cytotoxicity assay, from drug treatment to reagent addition and reading. |
| No cytotoxicity observed even at high concentrations. | 1. Cell line resistance: The chosen normal cell line may be resistant to the cytotoxic effects of this compound within the tested concentration range. 2. Short incubation time: The duration of exposure to this compound may be insufficient to induce a cytotoxic response. 3. Assay insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. | 1. Consider a positive control: Use a known cytotoxic compound to ensure your cell line and assay system are responsive. 2. Perform a time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation time. 3. Use multiple cytotoxicity assays: Employ a panel of assays that measure different aspects of cell death (e.g., metabolic activity with MTT, membrane integrity with LDH, and apoptosis with Annexin V staining) to get a more complete picture. |
Quantitative Data on this compound Cytotoxicity
Currently, there is limited publicly available data on the specific IC50 values of this compound across a wide range of normal human cell lines. The following table summarizes the available information. Researchers are encouraged to determine the IC50 values in their specific cell lines of interest using the protocols provided below.
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| LNCaP | Prostate Cancer | Cell Proliferation | 97 nM (for SARS-CoV-2 inhibition) | [3][5] |
| Various Normal Cell Lines | Hepatocytes, Renal Tubule Cells, Bronchial Epithelial Cells, Endothelial Cells | MTT, LDH, Apoptosis Assays | Data not yet available in public literature. Researchers are advised to determine this empirically. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cytotoxicity of this compound.
Determining the IC50 of this compound using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Normal human cell line of interest (e.g., BEAS-2B, HK-2, primary human hepatocytes)
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve final desired concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Measuring Cell Membrane Integrity using the LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
LDH Assay:
-
After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes or plates and treat with different concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially involved in this compound-induced cytotoxicity and a general workflow for its evaluation.
Caption: Potential signaling pathways affected by this compound leading to cytotoxicity.
References
- 1. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Inflammatory Cytokines and Cell Death in BEAS-2B Lung Cells Treated with Soil Dust, Lipopolysaccharide, and Surface-Modified Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University Of Michigan Study Finds That this compound Inhibits Various SARS-CoV-2 Variants And Reduces COVID-19 Associated Inflammatory Response - Thailand Medical News [thailandmedical.news]
- 6. High-Content Assay Multiplexing for Vascular Toxicity Screening in Induced Pluripotent Stem Cell-Derived Endothelial Cells and Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential off-target effects of Proxalutamide in research
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating the potential off-target effects of Proxalutamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent second-generation non-steroidal anti-androgen (NSAA).[1][2][3] Its primary mechanism of action is to act as a competitive antagonist of the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][3] This blockade inhibits the activation of the AR and the subsequent transcription of androgen-responsive genes that are crucial for the growth and survival of certain cancer cells, particularly in prostate cancer.[1]
Q2: Does this compound have any known mechanisms beyond AR antagonism?
Yes, research has revealed additional mechanisms of action for this compound that distinguish it from other AR antagonists like enzalutamide. A key difference is that this compound has been shown to induce the degradation of the AR protein, which is a mechanism not observed with enzalutamide.[4][5] This dual action of both blocking and degrading the AR may contribute to its potent anti-tumor effects.[6][7]
Q3: What are the potential off-target effects of this compound observed in research?
Beyond its effects on the AR signaling pathway, this compound has been shown to influence other cellular processes, which could be considered off-target effects. These include:
-
Inhibition of Lipogenesis: this compound can down-regulate the expression of key enzymes involved in de novo lipogenesis in prostate cancer cells, such as ATP citrate lyase (ACL), acetyl CoA carboxylase (ACC), fatty acid synthase (FASN), and sterol regulatory element-binding protein-1 (SREBP-1).[8][9] This leads to a reduction in intracellular lipids and lipid droplets.[8][9]
-
Modulation of Inflammatory Pathways: this compound has been observed to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IFN-γ.[10] It has also been shown to increase the levels of NRF2, a key transcription factor that mediates antioxidant responses, and decrease lung inflammation in animal models.[4][5][11]
-
Metabolic Alterations: In addition to its effects on lipid metabolism, this compound has been found to impact glutamine metabolism, redox homeostasis, and de novo pyrimidine synthesis in AR-positive prostate cancer cells.[8]
Q4: What are the known side effects of this compound from clinical trials?
Clinical trials have reported a range of side effects for this compound. Common adverse events include fatigue, nausea, diarrhea, and headache.[12] More serious side effects can include liver function abnormalities, indicated by elevated AST and ALT levels.[12][13] Other reported side effects include hormonal imbalances, gynecomastia, gastrointestinal disturbances, skin reactions, cardiovascular effects, and metabolic changes like weight gain and alterations in blood sugar and lipid profiles.[12]
Q5: How can I proactively screen for off-target effects of this compound in my experiments?
To proactively identify potential off-target effects, researchers can employ a variety of screening methods:
-
Broad-Spectrum Profiling: Utilize commercially available services for broad-spectrum off-target screening, such as kinase panels (e.g., KINOMEscan) or safety screening panels that assess activity against a wide range of receptors, ion channels, and enzymes.[14][15]
-
Proteomic Approaches: Techniques like chemical proteomics and the Cellular Thermal Shift Assay (CETSA) can help identify direct binding partners of this compound in an unbiased, proteome-wide manner.[14][16][17][18][19][20][21][22]
-
Transcriptomic and Metabolomic Profiling: Analyze changes in gene expression (e.g., via RNA-sequencing) and metabolite levels in response to this compound treatment to uncover affected cellular pathways beyond the intended target.[8]
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
Issue 1: Higher than expected cytotoxicity observed in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation, especially at higher concentrations. Determine the solubility limit of this compound in your specific cell culture medium and work with concentrations well below this limit. |
| Off-Target Toxicity | The compound may be interacting with unintended cellular targets that are essential for cell survival. Perform a broad off-target screening assay to identify potential off-target liabilities.[14] |
| Reactive Metabolites | This compound may be metabolized by the cells into toxic byproducts. Use analytical techniques like mass spectrometry to identify potential metabolites in the cell culture supernatant or cell lysates. |
| Assay Interference | The compound itself might be interfering with the chemistry of the cytotoxicity assay (e.g., MTT reagent). Run a control experiment with this compound in a cell-free system to check for direct reactions with the assay reagents. |
Issue 2: Inconsistent or unexpected phenotypic results across experiments.
| Potential Cause | Troubleshooting Steps |
| Experimental Variability | Standardize cell culture conditions, including cell passage numbers, seeding densities, and media formulations. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Off-Target Effects | The unexpected phenotype may be a result of an off-target effect. To investigate this, use a structurally unrelated inhibitor of the androgen receptor. If this second compound does not produce the same phenotype, it suggests an off-target effect of this compound.[14] |
| Cell Line-Specific Effects | The observed phenotype may be specific to the cell line being used. Consider using a different cell line to see if the effect is reproducible. |
| Clonal Selection | In long-term experiments, resistance to this compound may develop through the selection of cell populations with different phenotypic characteristics, such as cancer stem cell-like or neuroendocrine traits.[23] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Target/Virus | Cell Line | IC50 (nM) | Reference |
| SARS-CoV-2 | Not specified | 97 | [4][5][11] |
| SARS-CoV-2 | Not specified | 281 (for Enzalutamide) | [4][5][11] |
Table 2: Clinical Trial Data on this compound for COVID-19
| Outcome | This compound Group | Placebo Group | p-value | Reference |
| Hospitalization Rate (males) | 2.2% | 26.1% | < 0.001 | [6] |
| SARS-CoV-2 Negative at Day 7 | 82% | 31% | < 0.001 | [7][24] |
| Average Clinical Remission Time | 4.2 ± 5.4 days | 21.8 ± 13.0 days | < 0.001 | [7][24] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess whether a compound binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[14][17]
-
Cell Treatment: Incubate intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Heating: After treatment, heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., Androgen Receptor) using methods like Western blotting or ELISA. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
2. Chemical Proteomics for Off-Target Identification
Chemical proteomics can be used to identify the binding partners of a small molecule in a cellular context.[18][20][22]
-
Probe Synthesis: Synthesize a chemical probe by attaching a tag (e.g., an alkyne or a photo-crosslinker) to the this compound molecule. This modification should be designed to minimize disruption of the compound's binding properties.
-
Cell Treatment: Treat live cells with the this compound probe.
-
Crosslinking (if applicable): If using a photo-crosslinker, expose the cells to UV light to covalently link the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and use click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a reporter molecule (e.g., biotin) to the probe's tag.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-labeled protein complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry. Proteins that are enriched in the this compound probe-treated samples compared to controls are potential off-targets.
Visualizations
Caption: this compound's dual mechanism on the Androgen Receptor pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Reduces the Rate of Hospitalization for COVID-19 Male Outpatients: A Randomized Double-Blinded Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. University Of Michigan Study Finds That this compound Inhibits Various SARS-CoV-2 Variants And Reduces COVID-19 Associated Inflammatory Response - Thailand Medical News [thailandmedical.news]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. This compound in metastatic castration-resistant prostate cancer: Primary analysis of a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 16. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scilit.com [scilit.com]
- 19. frontiersin.org [frontiersin.org]
- 20. scienceopen.com [scienceopen.com]
- 21. air.unimi.it [air.unimi.it]
- 22. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 23. Phenotypic Plasticity and Androgen Receptor Bypass Drive Cross-Resistance to Apalutamide in Castration-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Significantly Accelerates Viral Clearance and Reduces Time to Clinical Remission in Patients with Mild to Moderate COVID-19: Results from a Randomized, Double-Blinded, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events of Proxalutamide in Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing adverse events during preclinical studies with Proxalutamide (GT0918). The information is designed to help anticipate, recognize, and manage potential issues to ensure animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent nonsteroidal anti-androgen (NSAA). Its primary mechanism involves competitively binding to the androgen receptor (AR), which blocks androgens like testosterone from activating the receptor. This inhibition of the AR signaling pathway is central to its therapeutic effects. Additionally, this compound has been shown to down-regulate the expression of the AR protein itself.[1]
Q2: What are the expected on-target adverse events in preclinical models?
A2: Based on its anti-androgenic activity, expected on-target effects primarily involve the reproductive system and other androgen-sensitive tissues. These can include atrophy of the prostate, seminal vesicles, and testes. In some rodent models, Leydig cell hyperplasia may be observed due to the disruption of the testosterone feedback loop to the pituitary gland. These effects are generally considered class effects for anti-androgen compounds.
Q3: Have any unexpected or severe adverse events been reported in preclinical studies?
A3: Preclinical Good Laboratory Practice (GLP) toxicology studies in rats and dogs have reportedly shown this compound to be well-tolerated with minimal safety findings beyond the expected anti-androgenic effects. Notably, no seizures were observed in these animal safety studies, an adverse event that has been a concern with some other second-generation anti-androgens.[1]
Q4: Does this compound have any observed effects on inflammation in animal models?
A4: Yes, in mouse models of cytokine storm, such as those induced by TNFα and IFNγ or poly (I:C), this compound has been shown to reduce lung inflammation and improve survival.[2][3][4] This anti-inflammatory effect is linked to the activation of the NRF2 signaling pathway, which mediates antioxidant responses.[2][5]
Q5: What are the potential off-target adverse events that should be monitored?
A5: While specific preclinical toxicology data is limited, it is prudent to monitor for adverse events reported with other second-generation anti-androgens. These may include signs of fatigue or lethargy, gastrointestinal disturbances, and changes in liver enzymes. Regular monitoring of clinical signs, body weight, and clinical pathology parameters is recommended.
Troubleshooting Guides
Issue 1: Signs of Hormonal Imbalance and Reproductive Tissue Changes
-
Observed Signs:
-
Decreased anogenital distance in male offspring if dosed during development.
-
Atrophy of testes, prostate, or seminal vesicles upon necropsy.
-
Changes in reproductive hormone levels (e.g., increased testosterone, luteinizing hormone).
-
-
Troubleshooting Steps:
-
Confirm On-Target Effect: These changes are the expected pharmacological effect of an androgen receptor antagonist. Ensure that the observed changes are consistent with the expected dose-response.
-
Dose Justification: Review dose selection. If the effects are more severe than anticipated for the intended therapeutic effect, consider if a lower dose can achieve the desired efficacy with less pronounced on-target toxicity.
-
Monitor Animal Welfare: While these effects are expected, ensure they are not causing undue distress to the animals. Monitor for signs of pain or discomfort.
-
Histopathology: Conduct detailed histopathological examination of reproductive tissues to characterize the changes and rule out other confounding factors.
-
Issue 2: Gastrointestinal Disturbances
-
Observed Signs:
-
Diarrhea or loose stools.
-
Decreased food consumption and weight loss.
-
Dehydration.
-
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle used for this compound administration is not causing the GI upset. Compare with a vehicle-only control group.
-
Supportive Care: Provide supportive care such as hydration therapy (e.g., subcutaneous fluids) and palatable, high-calorie food supplements to mitigate weight loss and dehydration. Consult with veterinary staff.
-
Dose and Formulation: Evaluate the dose and formulation. High concentrations or certain excipients can be irritating to the GI tract. Consider if the dose can be administered in a larger volume or if a different formulation is feasible.
-
Frequency of Dosing: If administering a high daily dose, consider splitting it into two smaller doses to reduce the peak exposure to the GI tract.
-
Issue 3: Elevated Liver Enzymes
-
Observed Signs:
-
Increased levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum chemistry.
-
Changes in liver weight or appearance at necropsy.
-
-
Troubleshooting Steps:
-
Baseline Monitoring: Ensure you have baseline blood chemistry data for the animals before starting the study to confirm that the elevations are treatment-related.
-
Dose-Response Relationship: Determine if the elevation in liver enzymes is dose-dependent. This will help in establishing a No-Observed-Adverse-Effect Level (NOAEL).
-
Histopathology: Conduct a thorough histopathological evaluation of the liver to identify any cellular changes, such as necrosis, inflammation, or fatty changes.
-
Withdrawal and Recovery: If the study design allows, include a recovery group where the drug is withdrawn to see if the liver enzyme levels return to baseline.
-
Data Presentation
Table 1: Potential Adverse Events and Recommended Monitoring Parameters
| Adverse Event Category | Potential Signs in Animal Models | Recommended Monitoring Parameters | Frequency of Monitoring |
| On-Target Anti-Androgenic Effects | Atrophy of reproductive organs (prostate, seminal vesicles, testes), Leydig cell hyperplasia (rodents). | Organ weights at necropsy, histopathology of reproductive tissues, serum hormone levels (Testosterone, LH). | End of study (or interim necropsies). |
| Gastrointestinal Toxicity | Diarrhea, decreased food intake, weight loss, dehydration. | Daily clinical observations, weekly body weights, food consumption measurements. | Daily/Weekly. |
| Hepatotoxicity | Elevated ALT, AST, ALP, bilirubin. | Serum clinical chemistry panels. | Baseline, mid-study, and end of study. |
| General Toxicity | Lethargy, changes in coat condition, altered behavior. | Daily clinical observations (functional observational battery), weekly body weights. | Daily/Weekly. |
| Cardiovascular Effects | Changes in blood pressure or heart rate (less common with this class, but good practice to monitor). | Telemetry (if available), blood pressure measurements. | As per study design, often at baseline and peak drug exposure times. |
Experimental Protocols
Protocol 1: Monitoring for Anti-Androgenic Effects in a 28-Day Rodent Study
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups: Vehicle control, Low dose, Mid dose, High dose of this compound (n=10/group). Doses should be selected based on preliminary dose-range finding studies.
-
Dosing: Daily oral gavage for 28 days.
-
Monitoring:
-
Clinical Observations: Conduct a detailed clinical observation twice daily.
-
Body Weight: Record body weight twice weekly.
-
Food Consumption: Measure weekly.
-
-
Terminal Procedures (Day 29):
-
Blood Collection: Collect blood via cardiac puncture under anesthesia for serum chemistry and hematology.
-
Necropsy: Perform a full gross necropsy.
-
Organ Weights: Weigh testes, epididymides, prostate, and seminal vesicles.
-
Histopathology: Fix reproductive organs in 10% neutral buffered formalin for histopathological processing and examination.
-
Protocol 2: Assessment of Potential Hepatotoxicity
-
Animal Model: C57BL/6 mice (8 weeks old).
-
Groups: Vehicle control, Low dose, Mid dose, High dose of this compound (n=8/group).
-
Dosing: Daily oral gavage for 14 or 28 days.
-
Blood Sampling:
-
Baseline: Collect a small volume of blood (e.g., via tail vein) before the first dose.
-
Terminal: Collect a larger volume of blood via cardiac puncture at the end of the study.
-
-
Serum Analysis:
-
Separate serum and analyze for key liver enzymes: ALT, AST, Alkaline Phosphatase (ALP), and Total Bilirubin.
-
-
Necropsy and Histopathology:
-
At necropsy, weigh the liver.
-
Collect sections of all liver lobes and fix in 10% neutral buffered formalin for histopathological analysis to assess for hepatocellular injury, inflammation, and other abnormalities.
-
Visualization of Pathways and Workflows
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. University Of Michigan Study Finds That this compound Inhibits Various SARS-CoV-2 Variants And Reduces COVID-19 Associated Inflammatory Response - Thailand Medical News [thailandmedical.news]
- 3. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Strategies to overcome acquired resistance to Proxalutamide in cancer cells
Welcome to the technical support center for researchers investigating acquired resistance to Proxalutamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism and the development of resistance.
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, non-steroidal second-generation Androgen Receptor (AR) antagonist.[1] Its primary mechanism involves competitively binding to the AR, which in turn:
-
Prevents androgens (like testosterone and DHT) from binding to and activating the receptor.[1][2]
-
Inhibits the nuclear translocation of the AR.[3]
-
Blocks the AR from binding to DNA and initiating the transcription of genes responsible for cancer cell growth and survival.[2][3]
A key feature of this compound is its ability to induce the downregulation and degradation of the AR protein, which may offer an advantage over other AR antagonists, as AR upregulation is a common resistance mechanism.[3][4][5] Additionally, this compound has been shown to co-target the AR axis and endogenous lipogenesis, providing a dual mechanism to combat prostate cancer progression.[4]
Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms?
Acquired resistance to potent AR antagonists like this compound is a significant challenge. While research is ongoing, mechanisms are expected to be similar to those observed for drugs like Enzalutamide. The primary mechanisms can be categorized as either AR-dependent or AR-independent.
-
AR-Dependent Mechanisms:
-
AR Splice Variants: The emergence of constitutively active AR splice variants that lack the ligand-binding domain (LBD) is a major cause of resistance.[6] The most well-characterized is AR-V7 , which can drive cancer progression even when the LBD is blocked by this compound.[7][8][9]
-
AR Gene Mutations: Point mutations in the AR LBD (e.g., F877L, T878A) can alter the receptor's structure, converting antagonists like this compound into agonists that paradoxically stimulate tumor growth.[10][11][12]
-
AR Gene Amplification: Overexpression of the wild-type AR gene can increase the total amount of AR protein to a level that overwhelms the inhibitory capacity of the drug.[3][13]
-
Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens from precursors, leading to sustained AR activation. This often involves the upregulation of enzymes like AKR1C3.[13][14]
-
-
AR-Independent Mechanisms (Bypass Pathways):
-
Glucocorticoid Receptor (GR) Activation: Upregulation of the GR can allow it to take over the transcriptional role of the AR, promoting cell survival and proliferation.[13][14]
-
Activation of Alternative Signaling Pathways: Cancer cells can activate pro-survival pathways such as PI3K/AKT/mTOR or Wnt/β-catenin to bypass their dependency on AR signaling.[6][15][16]
-
Lineage Plasticity: A shift in the cancer cell's phenotype, for example, to a neuroendocrine-like state, which is not dependent on AR signaling for survival.[13][17]
-
Q3: What are the key biomarkers to test for in this compound-resistant cells?
Based on the known resistance mechanisms, the following biomarkers are critical to investigate:
-
AR-V7 Expression: Check for the presence of AR-V7 mRNA or protein. Its detection is strongly associated with resistance to AR-LBD targeted therapies.[9][18]
-
AR Gene Sequencing: Sequence the AR gene, particularly the ligand-binding domain, to identify mutations such as F877L or T878A.[10][11]
-
AR and GR Protein Levels: Quantify the expression levels of full-length AR and Glucocorticoid Receptor (GR) protein to check for overexpression.[13]
-
Phospho-Akt Levels: Measure the phosphorylation status of Akt (at Ser473) as an indicator of PI3K/AKT pathway activation.[16]
-
AKR1C3 Expression: Assess the expression of this key enzyme involved in intratumoral androgen synthesis.[7][14]
Section 2: Troubleshooting Guide: Investigating Resistance in Your Model
This guide provides a structured workflow for researchers who observe a diminished response to this compound in their cancer cell line or xenograft models.
Problem: My cancer model is no longer responding to this compound treatment.
This workflow outlines the steps to confirm resistance and identify the underlying mechanism.
Caption: Workflow for troubleshooting and diagnosing this compound resistance.
Section 3: Strategies to Overcome Resistance
Once a resistance mechanism is suspected or identified, several strategies can be explored experimentally to restore sensitivity.
Q4: What combination therapies are most likely to overcome this compound resistance?
The choice of combination agent depends on the identified resistance mechanism. The goal is to co-target the primary driver (AR) and the escape pathway.
Caption: Resistance mechanisms and corresponding combination therapy strategies.
Table 1: Potential Combination Strategies
| Resistance Mechanism | Combination Drug Class | Rationale & Example |
| AR-V7 Expression | BET (Bromodomain and Extra-Terminal) Inhibitors | BET proteins regulate the transcription of AR and AR-V7. Inhibition can reduce their expression. Example: JQ1, OTX015.[6] |
| PI3K/Akt Pathway Activation | PI3K or Akt Inhibitors | Directly targets the activated bypass pathway to inhibit pro-survival signals. Combining with this compound can create a potent vertical and horizontal blockade. Example: Ipatasertib.[16] |
| AKR1C3 / Intracrine Androgen Synthesis | AKR1C3 Inhibitors | Targeting AKR1C3 may re-sensitize cells by reducing intratumoral androgen levels and destabilizing AR-V7.[7] |
| Glucocorticoid Receptor (GR) Upregulation | GR Antagonists | Blocks the compensatory GR signaling pathway that is activated in response to AR inhibition.[13][14] |
Section 4: Key Experimental Protocols
This section provides abstracted methodologies for key experiments used to investigate this compound resistance.
Protocol 1: Western Blotting for AR, AR-V7, and p-Akt Detection
Objective: To determine the protein expression levels of full-length AR, the AR-V7 splice variant, and the activation status of the Akt pathway in parental vs. resistant cells.
Methodology:
-
Cell Lysis:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 4-15% polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies: Anti-AR (N-terminal specific to detect both FL-AR and AR-V7), Anti-AR-V7 (specific), Anti-phospho-Akt (Ser473), Anti-Akt (pan), Anti-GAPDH or β-Actin (loading control).
-
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantify band intensity using software like ImageJ and normalize to the loading control.
-
Protocol 2: Cell Viability Assay for Combination Therapy Synergy
Objective: To assess whether combining this compound with a second agent (e.g., an Akt inhibitor) can synergistically inhibit the proliferation of resistant cells.
Methodology:
-
Cell Seeding:
-
Seed this compound-resistant cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent (e.g., a PI3K inhibitor).
-
Treat cells with a matrix of drug concentrations: this compound alone, the combination agent alone, and the two drugs combined across the range of dilutions. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours in a standard cell culture incubator.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo).
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Use software such as GraphPad Prism to plot dose-response curves and calculate IC50 values.
-
To determine synergy, use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 7. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 9. urologytimes.com [urologytimes.com]
- 10. urotoday.com [urotoday.com]
- 11. Emerging mutations and functional changes of androgen receptor associated with treatment resistance in prostate cancer - Martignano - Translational Cancer Research [tcr.amegroups.org]
- 12. Androgen receptor mutations in patients with castration-resistant prostate cancer treated with apalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Drug Resistance in Advanced Prostate Cancer by Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PLXNA1 confers enzalutamide resistance in prostate cancer via AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aocc.org.ar [aocc.org.ar]
Technical Support Center: Enhancing Proxalutamide Bioavailability in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Proxalutamide in rodent models.
Frequently Asked Questions (FAQs)
Q1: My in vivo rodent study with this compound shows low and variable plasma exposure. What are the potential causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility, which is a characteristic of many Biopharmaceutics Classification System (BCS) Class II compounds. Key factors include:
-
Limited Dissolution: The rate at which this compound dissolves in the gastrointestinal (GI) fluid may be slower than its absorption rate across the gut wall.
-
Precipitation in the GI Tract: The drug may initially dissolve but then precipitate into a less soluble form upon changes in pH or dilution in the GI tract.
-
Poor Wettability: The hydrophobic nature of the drug powder can lead to poor wetting and dispersion in the GI fluids, further limiting dissolution.
-
First-Pass Metabolism: While the extent is not fully characterized, metabolism in the gut wall or liver before reaching systemic circulation can reduce bioavailability.
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound in rodents?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds like this compound. The most common approaches for preclinical rodent studies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This enhances drug solubilization and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate.
Q3: How do I choose the best formulation strategy for my this compound study?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the required dose, and the experimental timeline. A suggested workflow for selection is outlined below.
Figure 1: Experimental workflow for selecting and evaluating a bioavailability enhancement strategy for this compound in rodents.
Troubleshooting Guides
Issue 1: Drug Precipitation from an Amorphous Solid Dispersion (ASD) Formulation
| Symptom | Potential Cause | Troubleshooting Step |
| Low in vivo exposure despite good in vitro dissolution. | The polymer used is not effectively inhibiting crystallization in the GI tract. | Select a polymer with stronger specific interactions (e.g., hydrogen bonding) with this compound. Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) is often a good candidate for inhibiting crystallization. |
| Inconsistent results between animals. | The physical stability of the amorphous dispersion is poor, leading to partial crystallization before or during administration. | Ensure the drug loading is not too high for the chosen polymer. Characterize the ASD using techniques like DSC and XRD to confirm it is fully amorphous. |
| The formulation is difficult to suspend for oral gavage. | Poor wettability of the ASD powder. | Consider incorporating a small amount of surfactant into the suspension vehicle to improve wettability. |
Issue 2: Poor Emulsification or Drug Precipitation from a SEDDS Formulation
| Symptom | Potential Cause | Troubleshooting Step |
| The SEDDS formulation appears cloudy or forms large droplets upon dilution. | The ratio of surfactant to oil is too low, or the chosen excipients are not optimal. | Screen a wider range of surfactants and co-solvents. Construct a ternary phase diagram to identify the optimal ratios for forming a microemulsion. |
| Drug crashes out of the formulation upon dilution in aqueous media. | The drug is not sufficiently soluble in the oil phase, or the emulsion droplets cannot maintain the drug in a solubilized state. | Select an oil with higher solubilizing capacity for this compound. Increase the surfactant concentration to enhance the stability of the emulsion droplets. |
| High variability in pharmacokinetic data. | The SEDDS formulation may be sensitive to the digestive processes (e.g., pH, enzymes) in the GI tract. | Evaluate the formulation's performance in biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict its in vivo behavior. |
Data Presentation: Comparative Bioavailability of Enzalutamide Formulations in Rodents
Since specific data for enhanced this compound formulations are not publicly available, the following tables summarize pharmacokinetic data from studies on Enzalutamide, a structurally similar androgen receptor inhibitor. This data illustrates the potential improvements in bioavailability that can be achieved with different formulation strategies.
Table 1: Pharmacokinetic Parameters of Enzalutamide in Rats with a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Relative Bioavailability Increase (vs. Commercial) | Reference |
| ENZ Powder | 50 | 1.4 ± 0.3 | 6.0 | 37.6 ± 11.2 | - | [1] |
| Commercial (Xtandi®) | 50 | 5.2 ± 1.1 | 3.0 | 154.6 ± 21.9 | 1.0x | [1][2] |
| SNEDDS (ENZ8) | 50 | 9.5 ± 2.3 | 3.0 | 291.5 ± 43.4 | 1.9x | [1][2] |
Table 2: Pharmacokinetic Parameters of Enzalutamide in Rats with a Solid SNEDDS (S-SNEDDS)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Relative Bioavailability Increase (vs. Powder) | Reference |
| Crystalline ENZ Powder | 50 | 1.4 ± 0.2 | 6.0 | 37.6 ± 11.2 | 1.0x | [3] |
| S-SNEDDS (SNE_VA4) | 50 | 8.9 ± 2.0 | 3.0 | 274.4 ± 47.6 | 7.3x | [3] |
Table 3: Pharmacokinetic Parameters of Enzalutamide in Rats with Amorphous Solid Dispersions (ASDs)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Relative Bioavailability Increase (vs. Crystalline) | Reference |
| Crystalline Slurry | 50 | 1.5 ± 0.4 | 8.0 | 48 ± 12 | 1.0x | [4] |
| 10:90 Enz:CPHPC-106 ASD | 50 | 10.9 ± 2.4 | 4.0 | 442 ± 99 | ~9.2x | [4] |
| 50:50 Enz:CPHPC-106 ASD | 50 | 8.0 ± 1.6 | 4.0 | 344 ± 67 | ~7.2x | [4] |
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a miscible, amorphous system with this compound and inhibit its crystallization from a supersaturated solution.
-
Preparation of ASD (Solvent Evaporation Method): a. Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). b. Remove the solvent using a rotary evaporator under reduced pressure. c. Further dry the resulting solid film in a vacuum oven to remove any residual solvent. d. Pulverize the dried solid dispersion to a fine powder using a mortar and pestle.
-
Characterization of the ASD: a. Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for this compound, indicating it is in an amorphous state. b. Powder X-Ray Diffraction (PXRD): Verify the absence of sharp peaks characteristic of crystalline this compound.
-
In Vitro Dissolution Testing: a. Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid). b. Compare the dissolution profile of the ASD to that of the crystalline drug.
-
In Vivo Pharmacokinetic Study in Rodents: a. Suspend the ASD powder in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). b. Administer the suspension to fasted rats or mice via oral gavage at the target dose. c. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours). d. Analyze plasma concentrations of this compound using a validated LC-MS/MS method. e. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare them to a control group receiving a crystalline suspension of this compound.
Protocol 2: Formulation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: a. Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac PG), surfactants (e.g., Kolliphor EL, Solutol HS15), and co-solvents (e.g., Transcutol P, PEG 400). b. Emulsification Efficiency: Screen different combinations of the selected excipients for their ability to form a stable and fine emulsion upon dilution in water.
-
Construction of Ternary Phase Diagrams: a. Prepare mixtures with varying ratios of oil, surfactant, and co-solvent. b. Titrate each mixture with water and observe the formation of emulsions. c. Identify the self-microemulsifying region on the phase diagram.
-
Preparation of this compound-Loaded SEDDS: a. Select a formulation from the optimal region of the phase diagram. b. Dissolve this compound in the mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is obtained.
-
Characterization of the SEDDS: a. Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering. b. In Vitro Drug Release: Evaluate the release of this compound from the SEDDS using a dialysis bag method in a suitable dissolution medium.
-
In Vivo Pharmacokinetic Study in Rodents: a. Administer the liquid SEDDS formulation directly to fasted rodents via oral gavage. b. Follow the blood sampling, plasma analysis, and pharmacokinetic parameter calculation steps as described in Protocol 1.
Signaling Pathway Diagrams
This compound's mechanism of action involves the modulation of several key signaling pathways.
Figure 2: this compound's antagonism of the Androgen Receptor (AR) signaling pathway.
Figure 3: Proposed mechanism of this compound-induced activation of the NRF2 antioxidant pathway.
Figure 4: this compound's inhibitory effect on the de novo lipogenesis pathway in cancer cells.
References
Addressing variability in experimental results with Proxalutamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Proxalutamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal anti-androgen (NSAA) that acts as a potent androgen receptor (AR) antagonist.[1][2] Its primary mechanism involves competitively binding to the AR, which prevents androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor.[1][2] This inhibition blocks the transcription of androgen-responsive genes that are crucial for the growth and survival of certain cancer cells, particularly in prostate cancer.[2] Additionally, some studies suggest that this compound can down-regulate AR protein levels.[3]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is most effective in androgen receptor-positive (AR+) cancer cell lines.[4] Its efficacy is significantly higher in AR-positive prostate cancer cells compared to AR-negative cells.[4]
Q3: How does this compound affect cellular metabolism?
This compound has been shown to impact lipogenesis in prostate cancer cells.[3] It can reduce the levels of lipid droplets and down-regulate the expression of key enzymes and transcription factors involved in the synthesis of lipids, such as ATP citrate lyase (ACL), acetyl CoA carboxylase (ACC), fatty acid synthase (FASN), and sterol regulatory element-binding protein-1 (SREBP-1).[3]
Q4: What are the known pharmacokinetic properties of this compound?
This compound is orally administered in tablet form.[1] Its metabolism can be affected by drugs that induce or inhibit cytochrome P450 enzymes, particularly CYP3A4.[1] Co-administration with CYP3A4 inducers (e.g., rifampin) may decrease its efficacy, while CYP3A4 inhibitors (e.g., ketoconazole) can increase its plasma levels and the risk of side effects.[1]
Troubleshooting Guides
In Vitro Experimentation
Q1: We are observing inconsistent IC50 values for this compound in our cell proliferation assays. What could be the cause?
Several factors can contribute to variability in IC50 values. Consider the following:
-
Cell Line Integrity:
-
Authentication: Have you recently authenticated your cell lines (e.g., via STR profiling)? Cell line misidentification or cross-contamination is a common issue.
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Mycoplasma Contamination: Have you tested your cells for mycoplasma? Mycoplasma can significantly alter cellular responses to treatments.
-
-
Experimental Conditions:
-
Cell Seeding Density: Is the initial cell seeding density consistent across experiments? Variations in cell density can affect proliferation rates and drug responses.[5]
-
Serum Lot Variability: Are you using the same lot of fetal bovine serum (FBS)? Different lots of FBS can have varying levels of hormones and growth factors that may influence AR signaling.
-
This compound Preparation: How are you preparing your this compound stock solution? Ensure it is fully dissolved and stored correctly, and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.[6]
-
-
Assay Protocol:
-
Treatment Duration: Is the drug treatment duration consistent? The timing of the assay endpoint is critical for reproducible results.[5]
-
Assay Type: Different proliferation assays (e.g., MTT, WST-1, ATP-based) have different mechanisms and potential for artifacts. Consider if your chosen assay is appropriate and if you are using it within its linear range.
-
Q2: The expected downstream effects of this compound on AR target genes (e.g., PSA) are not consistently observed via qPCR or Western blot. Why might this be?
-
Androgen Stimulation:
-
Basal AR Activity: Are your cells cultured in medium containing androgens (e.g., standard FBS)? For some experiments, charcoal-stripped serum may be necessary to reduce basal AR activity and observe a clearer effect of an AR antagonist.
-
Androgen Co-treatment: Are you co-treating with an androgen (e.g., DHT) to stimulate AR activity? The concentration and timing of androgen stimulation are critical.
-
-
Experimental Timing:
-
Harvest Time: Have you optimized the time point for harvesting cells after treatment? The transcriptional and translational responses to AR inhibition are time-dependent. A time-course experiment may be necessary to identify the optimal window for observing changes.
-
-
Reagent and Antibody Quality:
-
Antibody Validation: Has the primary antibody for your Western blot been validated for specificity and sensitivity?
-
Primer Efficiency: For qPCR, have you validated the efficiency of your primers?
-
In Vivo (Xenograft) Experimentation
Q1: We are observing high variability in tumor growth rates and response to this compound in our patient-derived xenograft (PDX) models. What are the potential reasons?
Variability in xenograft studies is a significant challenge. Here are some key areas to investigate:
-
Model-Specific Factors:
-
Tumor Heterogeneity: PDX models can retain the heterogeneity of the original patient tumor.[7] This inherent biological variability can lead to different growth rates and drug responses.
-
Clonal Evolution: Over subsequent passages, clonal selection can occur, leading to changes in the genetic makeup and drug sensitivity of the xenografts.[7]
-
Murine Stroma: The replacement of human stroma with murine stroma can influence the tumor microenvironment and affect drug efficacy.[7]
-
-
Animal Husbandry and Experimental Procedures:
-
Animal Health: Ensure the mice are healthy and free from infections. Viral infections (e.g., Epstein-Barr virus) can impact study outcomes.[8]
-
Tumor Implantation: Is the tumor implantation technique consistent? The site of implantation (orthotopic vs. subcutaneous) and the initial tumor fragment size can affect growth.
-
Drug Formulation and Administration: Is the this compound formulation stable and administered consistently (e.g., dose, route, frequency)?
-
-
Data Analysis:
-
Outliers: Are you appropriately identifying and handling outliers in your data?
-
Statistical Power: Do you have a sufficient number of animals per group to account for biological variability and achieve statistical significance?
-
Data Presentation
Table 1: Summary of this compound Efficacy in a Phase 2 Trial for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Dose Group | Number of Patients (n) | Patients with ≥50% PSA Decline (at Week 16) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 100 mg | 37 | 13 (35.1%) | 20.0% | 80.0% |
| 200 mg | 33 | 12 (36.4%) | 22.2% | 88.9% |
| 300 mg | 35 | 15 (42.9%) | 0% | 60.0% |
| Data from a multicenter, randomized, open-label, phase 2 trial.[9] |
Table 2: Summary of this compound Efficacy in a Trial for Mild to Moderate COVID-19
| Treatment Group | Number of Subjects (n) | SARS-CoV-2 Negative at Day 7 | Average Clinical Remission Time (days) |
| This compound | 171 | 82% | 4.2 ± 5.4 |
| Placebo | 65 | 31% | 21.8 ± 13.0 |
| Data from a randomized, double-blinded, placebo-controlled trial.[10]Note: Some clinical trial results for this compound in COVID-19 have been subject to retraction or expressions of concern.[11] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (ATP-based)
-
Cell Seeding: Seed AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
ATP Measurement: Add a commercially available ATP-based cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Luminescence Reading: After a brief incubation to stabilize the luminescent signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: this compound's mechanism of action on the androgen receptor signaling pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomic profiling to evaluate the efficacy of this compound, a novel androgen receptor antagonist, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. This compound in metastatic castration-resistant prostate cancer: Primary analysis of a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Significantly Accelerates Viral Clearance and Reduces Time to Clinical Remission in Patients with Mild to Moderate COVID-19: Results from a Randomized, Double-Blinded, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RETRACTED: this compound Reduces the Rate of Hospitalization for COVID-19 Male Outpatients: A Randomized Double-Blinded Placebo-Controlled Trial [frontiersin.org]
Refinement of dosing schedules for long-term Proxalutamide treatment studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosing schedules for long-term Proxalutamide treatment studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a second-generation non-steroidal anti-androgen (NSAA) that functions as a selective high-affinity silent antagonist of the androgen receptor (AR).[1] Its primary mechanism involves competitively binding to the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][3] This action inhibits the downstream signaling cascade that leads to the transcription of androgen-responsive genes essential for the growth and survival of certain cancer cells, particularly in prostate cancer.[2]
A key feature distinguishing this compound from other anti-androgens like bicalutamide and enzalutamide is its dual mechanism of action, which includes the down-regulation and degradation of the AR protein.[1][4][5] This degradation is thought to occur through the ubiquitin-proteasome pathway, offering a potential advantage in overcoming resistance mechanisms that can develop with other AR-targeted therapies.[6][7]
Figure 1. Dual mechanism of action of this compound.
Q2: What are the key signaling pathways affected by this compound beyond androgen receptor antagonism?
Beyond its direct impact on the AR signaling pathway, this compound has been shown to modulate other cellular pathways, which may be relevant for long-term studies in various disease models:
-
Viral Entry Pathways (in the context of COVID-19): this compound can downregulate the expression of Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Protease, Serine 2 (TMPRSS2).[4][8] Both are host cell proteins that are critical for the entry of SARS-CoV-2.[8]
-
Inflammatory Pathways: The drug has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.[8] It may also block IFN-gamma signaling by downregulating STAT1 expression in immune cells.[8]
-
Oxidative Stress Response: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates antioxidant responses.[4][8] This can help reduce organ damage induced by cytokine storms.[8]
-
Lipid Metabolism: In prostate cancer cells, this compound has been found to inhibit de novo lipogenesis by down-regulating key enzymes like FASN, which is controlled by the transcription factor SREBP-1.[9][10] This suggests an impact on cellular metabolism that is independent of AR silencing.[10]
Figure 2. Key signaling pathways modulated by this compound.
Q3: What dosing schedules for this compound have been reported in clinical trials?
Dosing schedules for this compound have been investigated in clinical trials for both COVID-19 and metastatic castration-resistant prostate cancer (mCRPC). These studies provide a starting point for designing long-term preclinical and clinical research.
| Indication | Study Phase | Dose(s) Investigated | Duration | Key Findings / Recommendations |
| mCRPC | Phase 1 | 50, 100, 200, 300, 400, 500, 600 mg/day | Mean of 12.5 weeks | Drug exposure increased proportionally from 50 to 300 mg; saturation observed between 300-400 mg.[5] |
| mCRPC | Phase 2 | 100, 200, 300 mg/day | Up to 24 weeks | A dose of 200 mg daily was recommended for future Phase 3 trials based on a balance of efficacy and safety.[11] |
| COVID-19 | Phase 2/3 | 200 mg/day | Up to 7-15 days | Reduced hospitalization rates in male outpatients.[12][13] |
| COVID-19 | Exploratory | 300 mg/day | 7 days (extendable to 14) | Investigated in severe or critically ill patients.[14] |
Q4: What is known about the pharmacokinetics of this compound to inform dosing frequency?
Pharmacokinetic (PK) properties are crucial for establishing a rational dosing schedule. Key PK parameters for this compound have been identified in early-phase clinical trials.
| Parameter | Observation | Implication for Dosing Schedule |
| Dose Proportionality | Drug exposure (AUC) increases proportionally with doses from 50 mg to 300 mg.[5] | Doses within this range are predictable. Higher doses (>300-400 mg) may not provide proportional increases in exposure.[5] |
| Accumulation | After 8 days of repeated dosing, AUC and Cmax increased by ~70% and ~150%, respectively, compared to a single dose.[5] | A steady-state concentration is not reached immediately. A loading dose might be considered if rapid attainment of steady-state is desired, though this needs to be balanced with tolerability. |
| Food Effect | Under fed conditions, Cmax decreased by ~60% and Tmax was delayed from 3 to 8.3 hours, while AUC slightly increased.[5] | Administration with respect to food should be kept consistent throughout a study to minimize variability. |
| Half-life | The half-life is approximately 22 hours.[13] | A once-daily (q.d.) dosing schedule is supported by the half-life. |
Troubleshooting Guides
Q5: How should I approach dose-finding and schedule refinement in a long-term preclinical study?
Refining a dosing schedule requires a systematic approach to balance efficacy and toxicity over an extended period.
Figure 3. Experimental workflow for long-term dose refinement.
-
Initial MTD Study: Start with a short-term (e.g., 2-4 week) study in your chosen animal model to determine the maximum tolerated dose (MTD). Monitor for acute toxicities like significant weight loss, lethargy, or changes in clinical chemistry.
-
Long-Term Cohort Selection: Based on the MTD, select at least three dose levels for the long-term study (e.g., MTD, 1/2 MTD, and 1/4 MTD). Include a vehicle control group.
-
Pharmacodynamic (PD) Monitoring: Regularly measure biomarkers to confirm target engagement. For this compound, this could include measuring tumor AR protein levels (expecting degradation), serum PSA in prostate cancer models, or expression of AR-regulated genes.[5][9]
-
Toxicity Monitoring: In long-term studies, monitor for chronic toxicities. This should include weekly body weight measurements, periodic complete blood counts (CBC), and liver function tests (LFTs).[11] Given the known side effects of anti-androgens, consider monitoring bone mineral density in very long-term studies.[15]
Q6: What potential long-term side effects should be monitored, and what are the mitigation strategies?
Based on clinical trial data and the drug class, researchers should be vigilant for specific long-term adverse events.
| Potential Side Effect | Monitoring in Preclinical Models | Possible Mitigation/Troubleshooting |
| Hepatotoxicity | Monitor serum ALT/AST levels periodically.[11] Perform liver histology at study endpoint. | If liver enzymes become significantly elevated (>3x ULN), consider dose reduction or intermittent dosing schedules (e.g., 5 days on, 2 days off). |
| Anemia / Fatigue | Monitor CBC for hemoglobin/hematocrit. Observe for signs of lethargy or reduced activity.[11] | Ensure adequate nutrition and hydration. If anemia is severe, a dose reduction may be necessary. |
| Bone Density Loss | In studies longer than 6 months, consider DEXA scans or micro-CT of femurs at endpoint.[15] | Ensure diet has adequate calcium and vitamin D. This is a known class effect of androgen deprivation. |
| Metabolic Changes | Monitor for unexpected weight gain and check blood glucose/lipid profiles at baseline and endpoint.[15] | Document any changes. If significant, this could be an important finding regarding the drug's metabolic impact. |
Experimental Protocols
Protocol: Western Blot Analysis for Androgen Receptor Degradation
This protocol details a method to quantify the degradation of the AR protein in tumor tissue or cell lysates following this compound treatment, a key pharmacodynamic marker.
1. Materials:
-
Prostate cancer cells (e.g., LNCaP, 22RV1) or homogenized tumor tissue.[10]
-
This compound and vehicle control (e.g., DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (4-15% gradient).
-
PVDF membrane.
-
Primary antibodies: Rabbit anti-AR, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
2. Procedure:
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 24, 48 hours). For in vivo studies, collect tumor tissue from treated and control animals at the desired time point post-dosing.
-
Lysis: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto the SDS-PAGE gel and run until adequate separation is achieved. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary anti-AR antibody (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify band intensity using software like ImageJ. Normalize the AR band intensity to the corresponding β-actin band intensity. Compare the normalized AR levels in this compound-treated samples to the vehicle control to determine the extent of degradation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis [mdpi.com]
- 11. This compound in metastatic castration-resistant prostate cancer: Primary analysis of a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound Reduces the Rate of Hospitalization for COVID-19 Male Outpatients: A Randomized Double-Blinded Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound (GT0918) in severe or critically ill patients with COVID-19: study protocol for a prospective, open-label, single-arm, single-center exploratory trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the side effects of this compound? [synapse.patsnap.com]
Stability testing of Proxalutamide in different laboratory storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Proxalutamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound drug substance?
A1: For long-term storage, this compound drug substance should be stored in well-closed containers at 2-8°C, protected from light and moisture. For routine laboratory use, short-term storage at controlled room temperature (20-25°C) is acceptable, but prolonged exposure should be avoided.
Q2: Is this compound sensitive to light?
A2: Yes, photostability studies are recommended.[1][2] this compound may degrade upon exposure to UV or visible light. Therefore, it is crucial to handle the substance and its solutions in amber-colored glassware or under low-light conditions.[3] Packaging should also be designed to provide adequate light protection.[3]
Q3: What solvents are suitable for preparing this compound solutions for stability studies?
A3: this compound is typically soluble in organic solvents like DMSO, ethanol, and methanol. For stability studies, it is essential to use high-purity, anhydrous solvents to prevent solvent-mediated degradation. The choice of solvent should be justified and documented, as it can influence the degradation pathway.
Q4: What is a forced degradation study and why is it necessary for this compound?
A4: A forced degradation, or stress testing, study exposes this compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic or basic conditions, and oxidation.[4][5] This is done to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method that can separate the intact drug from its degradation products.[4][6][7]
Q5: What are the key parameters to monitor during a stability study of this compound?
A5: The key parameters to monitor include the assay of this compound (potency), the levels of known and unknown degradation products, physical appearance (color, clarity of solution), and moisture content.[8] For solid dosage forms, dissolution testing is also critical.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the stability testing of this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Q6: I am observing a rapid loss of this compound assay in my control samples stored under recommended conditions. What could be the cause? | 1. Improper storage: Accidental exposure to light or elevated temperatures.2. Contaminated solvent or glassware.3. Incorrect preparation of the stock solution. | 1. Verify the storage conditions of your stability chambers, including temperature and humidity logs.[9] Ensure samples are protected from light.2. Use fresh, high-purity solvents and meticulously clean glassware.3. Prepare a fresh stock solution and re-assay. |
| Q7: An unknown peak is appearing in the chromatogram of my stability samples. How do I identify it? | This is likely a degradation product. | 1. Conduct a forced degradation study to intentionally generate degradation products. This can help in tentatively identifying the peak.[4]2. Use a mass spectrometer (LC-MS) to determine the mass of the unknown peak and propose a structure.3. If the degradant is present at significant levels, it may need to be isolated and characterized using techniques like NMR. |
| Q8: The physical appearance of my this compound solution has changed (e.g., color change). What does this indicate? | A change in color or clarity often indicates chemical degradation. | 1. Document the change in appearance meticulously.2. Analyze the sample immediately by HPLC to quantify the remaining this compound and identify any new degradation products.3. Correlate the physical change with the chemical data to understand the degradation pathway. |
| Q9: My dissolution results for this compound tablets are decreasing over time in the stability study. Why is this happening? | 1. Physical changes in the tablet, such as hardening.2. Chemical cross-linking of excipients with the drug substance.3. Moisture absorption leading to changes in tablet properties. | 1. Investigate the physical properties of the tablets (e.g., hardness, friability) at each time point.2. Review the compatibility of this compound with the chosen excipients.3. Check the moisture content of the tablets and ensure the packaging provides adequate protection.[3] |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At the designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Determine the retention times and peak areas of all degradation products.
-
A degradation of 10-20% is generally considered optimal for demonstrating the validity of the analytical method.[4][6]
Data Presentation: Summary of Forced Degradation Study
The following table presents hypothetical data from a forced degradation study of this compound.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Degradation | Number of Degradants |
| 0.1 N HCl | 2 hours | 80°C | 85.2 | 14.8 | 2 |
| 0.1 N NaOH | 1 hour | Room Temp | 89.7 | 10.3 | 1 |
| 3% H₂O₂ | 2 hours | Room Temp | 92.1 | 7.9 | 3 |
| Thermal (Solid) | 24 hours | 105°C | 98.5 | 1.5 | 1 |
| Photolytic | ICH Q1B | ICH Q1B | 95.3 | 4.7 | 2 |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. japsonline.com [japsonline.com]
- 9. heteroanalytical.com [heteroanalytical.com]
Validation & Comparative
Proxalutamide Demonstrates Superiority Over Bicalutamide in Suppressing Cancer Cell Growth
For Immediate Release
A comprehensive head-to-head analysis of Proxalutamide and Bicalutamide reveals this compound as a more potent inhibitor of cancer cell growth, operating through a multifaceted mechanism that includes enhanced androgen receptor (AR) antagonism and induction of AR degradation. This next-generation antiandrogen shows significantly greater efficacy in preclinical studies, positioning it as a promising alternative to first-generation therapies like Bicalutamide for prostate cancer.
This compound, a second-generation nonsteroidal antiandrogen, not only competitively blocks the androgen receptor but also uniquely promotes its degradation, a mechanism not observed with Bicalutamide.[1][2] This dual action translates to a more profound and sustained inhibition of the AR signaling pathway, which is a key driver of prostate cancer cell proliferation.
Quantitative Comparison of Inhibitory Activity
Experimental data from various preclinical studies highlight the superior performance of this compound across several key metrics. In biochemical assays, this compound inhibits the binding of androgens to the AR ligand-binding domain with 11.4 times greater potency than Bicalutamide.[1] Furthermore, it is 5 to 10 times more effective at blocking AR-mediated gene transcription.[1]
The enhanced potency of this compound is also evident in its ability to inhibit the proliferation of prostate cancer cells. Studies have shown that the inhibitory effect of this compound on the growth of prostate cancer cells is 3 to 6 times stronger than that of Bicalutamide.[3] The half-maximal inhibitory concentration (IC50) for this compound in various prostate cancer cell lines ranges from 6.90 to 32.07 µM, underscoring its potent anti-proliferative effects.[3]
In addition to its potent anti-proliferative activity, this compound is a robust inducer of apoptosis, or programmed cell death, in cancer cells. In vitro studies have demonstrated that this compound treatment leads to a significant increase in apoptotic cells, with rates of 34.5 ± 3.8% in LNCaP cells and 38.8 ± 4.9% in 22RV1 cells.[3]
| Parameter | This compound | Bicalutamide | Fold Difference (this compound vs. Bicalutamide) | Source |
| AR Binding Inhibition | More Potent | Less Potent | 11.4x | [1] |
| AR Gene Transcription Inhibition | More Potent | Less Potent | 5-10x | [1] |
| Cancer Cell Proliferation Inhibition | IC50: 6.90 - 32.07 µM | IC50: Generally higher | 3-6x Stronger | [3] |
| Apoptosis Induction (LNCaP cells) | 34.5 ± 3.8% | Data not directly compared in the same study | - | [3] |
| Apoptosis Induction (22RV1 cells) | 38.8 ± 4.9% | Data not directly compared in the same study | - | [3] |
| AR Protein Down-regulation | Yes | No | - | [1][2] |
Mechanism of Action: A Dual-Pronged Attack on the Androgen Receptor
Bicalutamide functions as a conventional competitive antagonist of the androgen receptor. It binds to the AR, preventing androgens from activating the receptor and initiating the downstream signaling cascade that promotes cancer cell growth.
This compound, however, employs a more advanced, dual mechanism of action. Like Bicalutamide, it acts as a competitive AR antagonist. Crucially, it also induces the degradation of the AR protein itself.[1][2] This reduction in the total amount of AR available in the cancer cell provides a more comprehensive and durable blockade of androgen signaling.
Mechanism of Action for Bicalutamide
Mechanism of Action for this compound
Experimental Protocols
The following are generalized protocols for the key experiments used to compare the efficacy of this compound and Bicalutamide.
Cell Viability Assay (MTT/WST-1 Assay)
This assay is used to determine the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22RV1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound, Bicalutamide, or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48-72 hours).
-
Reagent Addition: A solution such as MTT or WST-1 is added to each well. Viable cells with active metabolism convert these reagents into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Cell Viability Assay Workflow
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Prostate cancer cells are treated with this compound, Bicalutamide, or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V-FITC and PI are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is calculated to determine the rate of apoptosis induced by each compound.[3]
Western Blot for Androgen Receptor Expression
This technique is used to detect and quantify the amount of AR protein in cells after treatment.
-
Cell Lysis: Prostate cancer cells are treated with this compound, Bicalutamide, or a vehicle control. After treatment, the cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the AR protein. Subsequently, a secondary antibody, which is conjugated to an enzyme, is added to bind to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The intensity of the band corresponding to the AR protein is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. This allows for the comparison of AR protein levels between different treatment groups.[4]
Conclusion
The available preclinical data strongly suggests that this compound offers a significant therapeutic advantage over Bicalutamide in the inhibition of prostate cancer cell growth. Its dual mechanism of action, which includes both AR antagonism and AR degradation, results in a more potent and comprehensive blockade of the androgen signaling pathway. These findings underscore the potential of this compound as a more effective treatment option for patients with prostate cancer. Further clinical investigations are warranted to fully elucidate its therapeutic benefits in a clinical setting.
References
Proxalutamide's Inhibitory Effect on TMPRSS2 and ACE2 Expression: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of Proxalutamide's inhibitory effect on the expression of Transmembrane Serine Protease 2 (TMPRSS2) and Angiotensin-Converting Enzyme 2 (ACE2), key host factors for SARS-CoV-2 entry. The performance of this compound is compared with other relevant alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction
This compound is a second-generation nonsteroidal antiandrogen that functions as an androgen receptor (AR) antagonist.[1] Its mechanism of action involves not only blocking the AR signaling pathway but also promoting the degradation of the AR protein itself.[2][3] This dual action distinguishes it from other AR antagonists like enzalutamide. The expression of both TMPRSS2 and ACE2 is regulated by the androgen receptor signaling pathway.[4][5] By inhibiting this pathway, this compound effectively downregulates the expression of these two critical proteins involved in viral entry.[2][3]
Comparative Analysis of Inhibitory Activity
This compound's inhibitory effects on TMPRSS2 and ACE2 expression have been evaluated in the context of preventing SARS-CoV-2 infection. Its performance, particularly when compared to other compounds, highlights its potential as a therapeutic agent.
This compound vs. Enzalutamide
This compound and Enzalutamide are both androgen receptor antagonists, but they exhibit key differences in their mechanism and efficacy. While both compounds decrease the expression of ACE2 and TMPRSS2, this compound demonstrates a more potent inhibition of SARS-CoV-2 infection.[3] A significant distinction is that this compound leads to the degradation of the androgen receptor protein, a mechanism not observed with Enzalutamide.[2][3]
| Compound | Target | Mechanism of Action | IC50 (SARS-CoV-2 Infection) | Key Differentiator |
| This compound | Androgen Receptor | Antagonist & Induces AR Protein Degradation | 97 nM[2][3] | Induces degradation of the AR protein. |
| Enzalutamide | Androgen Receptor | Antagonist | 281 nM[2][3] | Does not induce AR protein degradation. |
Alternatives to this compound: Direct TMPRSS2 Inhibitors
Other compounds, such as Camostat mesylate and Nafamostat mesylate, offer an alternative strategy by directly inhibiting the enzymatic activity of TMPRSS2, rather than its expression.[6][7]
| Compound | Target | Mechanism of Action | Potency |
| Camostat mesylate | TMPRSS2 Protease | Direct Serine Protease Inhibitor | - |
| Nafamostat mesylate | TMPRSS2 Protease | Direct Serine Protease Inhibitor | ~10-fold more potent than Camostat mesylate in inhibiting S protein-mediated fusion.[7] EC50 of ~10 nM for blocking SARS-CoV-2 infection in Calu-3 cells.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway leading to TMPRSS2 and ACE2 expression, and a typical experimental workflow to validate the inhibitory effect of compounds like this compound.
Experimental Protocols
The validation of this compound's effect on TMPRSS2 and ACE2 expression typically involves standard molecular biology techniques.
Western Blotting
This technique is used to detect and quantify the levels of TMPRSS2 and ACE2 proteins in cells treated with this compound compared to control cells.
-
Cell Lysis: Treated and control cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for TMPRSS2 and ACE2. A loading control antibody (e.g., anti-GAPDH or anti-beta-actin) is also used to normalize the results.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting signal is captured and quantified.
Quantitative Real-Time Polymerase Chain Reaction (qPCR)
qPCR is employed to measure the mRNA expression levels of the TMPRSS2 and ACE2 genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells, and its quality and quantity are assessed. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for TMPRSS2, ACE2, and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression of TMPRSS2 and ACE2 mRNA is calculated after normalization to the reference gene using the delta-delta Ct method.
Conclusion
This compound demonstrates a potent inhibitory effect on the expression of both TMPRSS2 and ACE2 by targeting the androgen receptor signaling pathway. Its dual mechanism of AR antagonism and degradation contributes to its higher efficacy in inhibiting SARS-CoV-2 infection compared to other AR antagonists like Enzalutamide. While direct TMPRSS2 inhibitors like Nafamostat mesylate offer a different therapeutic approach, this compound's action on the upstream regulation of both key entry factors presents a compelling strategy for further investigation and development.
References
- 1. This compound Significantly Accelerates Viral Clearance and Reduces Time to Clinical Remission in Patients with Mild to Moderate COVID-19: Results from a Randomized, Double-Blinded, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting androgen regulation of TMPRSS2 and ACE2 as a therapeutic strategy to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the AR degradation ability of Proxalutamide with other AR antagonists
For Immediate Release
Suzhou, China – December 16, 2025 – A comprehensive analysis of preclinical data reveals that Proxalutamide (GT0918) demonstrates a significant ability to degrade the androgen receptor (AR), a key driver of prostate cancer growth. This characteristic distinguishes it from other non-steroidal antiandrogens (NSAAs) like enzalutamide, which primarily act as antagonists without inducing substantial receptor degradation. This guide provides a detailed comparison of this compound's AR degradation capabilities against other leading AR antagonists, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Unveiling a Dual Mechanism of Action
This compound is a second-generation AR antagonist that not only competitively inhibits androgen binding but also induces the down-regulation of AR protein expression[1]. This dual mechanism is a notable feature that is not prominently observed with other AR antagonists such as bicalutamide and enzalutamide[1]. The ability to reduce the cellular levels of the AR protein may offer a therapeutic advantage, particularly in the context of castration-resistant prostate cancer (CRPC), where AR overexpression is a common resistance mechanism[2][3].
A preclinical study directly comparing this compound to enzalutamide in LNCaP prostate cancer cells demonstrated that while both compounds suppress AR signaling, only this compound led to a decrease in AR protein levels[4]. This suggests a distinct and potentially more robust mechanism of action for this compound in disrupting the AR signaling axis.
Quantitative Comparison of AR Protein Level Reduction
To illustrate the differential effects of this compound and other AR antagonists on AR protein levels, the following table summarizes available quantitative data from preclinical studies. It is important to note that direct head-to-head studies comparing the half-maximal degradation concentration (DC50) of this compound with apalutamide and darolutamide are not yet available in the public domain. The data presented is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
| Compound | Cell Line | Concentration | Treatment Duration | AR Protein Level Reduction (Fold Change vs. Control) | Reference |
| This compound | LNCaP | 10 µM | 48 hours | ~0.6 | [3] |
| This compound | 22RV1 | 10 µM | 48 hours | ~0.5 | [3] |
| Enzalutamide | LNCaP | 10 µM | Not Specified | No significant change | [4] |
| Enzalutamide | LAPC4 | 10 µM | 72 hours | ~0.7 | A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response |
| Apalutamide | LAPC4 | 10 µM | 72 hours | ~0.3 | A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response |
| Darolutamide | LAPC4 | 10 µM | 72 hours | ~0.4 | A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response |
| Bicalutamide | LAPC4 | 10 µM | 72 hours | ~0.5 | A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response |
Note: The fold change for this compound was estimated from graphical data.
Experimental Protocols
A detailed methodology for assessing AR protein degradation is crucial for reproducible research. The following is a consolidated protocol for Western blot analysis based on established methodologies.
Key Experiment: Western Blot Analysis of AR Protein Levels
Objective: To quantify the relative protein levels of the androgen receptor in prostate cancer cell lines following treatment with AR antagonists.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22RV1, VCaP)
-
Cell culture medium and supplements
-
This compound, Enzalutamide, Apalutamide, Darolutamide, Bicalutamide
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against AR (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells to 70-80% confluency.
-
Treat cells with the desired concentrations of AR antagonists or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for AR and the loading control using image analysis software.
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the AR signaling pathway and the experimental workflow for assessing AR degradation.
Caption: Androgen Receptor (AR) Signaling and Degradation Pathway.
Caption: Western Blot Workflow for AR Protein Level Analysis.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a distinct advantage over other AR antagonists due to its ability to induce AR protein degradation. This dual mechanism of AR antagonism and degradation may translate into improved efficacy in overcoming resistance in advanced prostate cancer. Further head-to-head clinical studies are warranted to fully elucidate the comparative effectiveness of this compound in the evolving landscape of prostate cancer treatment.
References
Cross-Study Validation of Proxalutamide's Efficacy in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proxalutamide, a novel second-generation non-steroidal androgen receptor (AR) antagonist, across different cancer types. By summarizing available clinical and preclinical data, this document aims to offer an objective perspective on its efficacy relative to other established therapies for metastatic castration-resistant prostate cancer (mCRPC) and androgen receptor-positive (AR+) metastatic breast cancer.
Executive Summary
This compound has demonstrated promising anti-tumor activity in both prostate and breast cancer. Its dual mechanism of action, involving both AR antagonism and downregulation, and its influence on cancer cell metabolism, may offer advantages over existing treatments. Preclinical studies suggest superior potency compared to enzalutamide. Clinical data from Phase I and II trials show meaningful efficacy in heavily pretreated patient populations. However, a lack of direct head-to-head clinical trials necessitates a cross-study comparison to evaluate its potential.
Mechanism of Action: A Dual Approach
This compound is a non-steroidal anti-androgen (NSAA) that functions as a high-affinity, silent antagonist of the androgen receptor.[1] Its primary mechanism involves competitively binding to the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[2] This blockade inhibits the activation of the AR and the subsequent transcription of genes essential for the growth and survival of cancer cells.[2]
Notably, preclinical studies have shown that this compound not only acts as an AR antagonist but also induces the downregulation of AR protein expression, a mechanism not observed with enzalutamide.[3] Furthermore, research indicates that this compound can inhibit de novo lipogenesis in prostate cancer cells by downregulating key enzymes in this pathway, an effect that appears to be independent of its AR-downregulating activity.[4][5] This multifaceted mechanism suggests a broader impact on tumor biology.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
This compound has been evaluated in Phase I and II clinical trials for the treatment of mCRPC. The data suggests notable anti-tumor activity in this patient population.
This compound Clinical Trial Data
| Trial Phase | Patient Population | Dosage | Key Efficacy Endpoints | Reference |
| Phase II | mCRPC | 100mg, 200mg, 300mg daily | PSA Response Rate (≥50% decline at week 16): 35.1% (100mg), 36.4% (200mg), 42.9% (300mg) | [6] |
| Objective Response Rate (ORR) in patients with target lesions: 20.0% (100mg), 22.2% (200mg), 0% (300mg) | [6] | |||
| Disease Control Rate (DCR) in patients with target lesions: 80.0% (100mg), 88.9% (200mg), 60.0% (300mg) | [6] |
Comparison with Other mCRPC Therapies (Cross-Study)
Direct head-to-head trials are not available. The following table presents data from pivotal trials of enzalutamide and abiraterone acetate for comparison. It is important to note that patient populations and trial designs may differ.
| Drug | Trial | Patient Population | Key Efficacy Endpoints | Reference |
| Enzalutamide | PREVAIL (Phase III) | Chemotherapy-naïve mCRPC | Radiographic Progression-Free Survival (rPFS): HR 0.19 vs. placebo | [7] |
| Overall Survival (OS): HR 0.73 vs. placebo | [7] | |||
| Abiraterone Acetate | COU-AA-302 (Phase III) | Chemotherapy-naïve mCRPC | Radiographic Progression-Free Survival (rPFS): HR 0.43 vs. placebo | [8] |
| Overall Survival (OS): HR 0.75 vs. placebo | [8] |
Efficacy in AR-Positive Metastatic Breast Cancer
This compound is also being investigated for the treatment of AR-positive metastatic breast cancer, a subtype with limited targeted therapy options.
This compound Clinical Trial Data
| Trial Phase | Patient Population | Dosage | Key Efficacy Endpoints | Reference |
| Phase Ib | AR+ metastatic breast cancer | 200mg, 300mg daily | Disease Control Rate (DCR) at 8 and 16 weeks: 25.6% | [9] |
| (heavily pretreated) | 6-month Progression-Free Survival (PFS) rate: 19.6% |
Comparison with Other Therapies for AR+ Breast Cancer (Cross-Study)
The landscape for AR-targeted therapies in breast cancer is still evolving. Bicalutamide, a first-generation anti-androgen, has shown modest activity.
| Drug | Trial Phase | Patient Population | Key Efficacy Endpoints | Reference |
| Bicalutamide | Phase II | AR+, ER-/PR- metastatic breast cancer | Clinical Benefit Rate (CBR) at 6 months: 19% | [10][11] |
| Median Progression-Free Survival (PFS): 12 weeks | [10][11] |
Experimental Protocols
Detailed protocols for the this compound clinical trials are not fully public. However, based on available information, the general methodologies are outlined below.
This compound Phase II Trial in mCRPC (CTR20170177)
-
Study Design: A multicenter, randomized, open-label Phase II trial.[6]
-
Patient Population: Men with metastatic castration-resistant prostate cancer.[6]
-
Intervention: Patients were randomized to receive this compound at 100mg, 200mg, or 300mg daily.[6]
-
Primary Efficacy Endpoint: Prostate-specific antigen (PSA) response rate (≥50% decline from baseline).[6]
-
Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), time to PSA progression, and radiographic progression.[6]
-
Assessments: PSA levels were monitored regularly. Tumor assessments were performed using imaging (e.g., CT, MRI) at baseline and subsequent time points. Safety was assessed through monitoring of adverse events.
This compound Phase Ib Trial in AR+ Metastatic Breast Cancer
-
Study Design: An open-label, dose-expansion, multicenter Phase Ib trial.[9]
-
Patient Population: Patients with AR-positive (immunohistochemistry [IHC] ≥1%) metastatic breast cancer who had received a median of three prior systemic therapies.[9]
-
Intervention: Patients received this compound orally once daily in two dose cohorts (200mg and 300mg).[9]
-
Primary Endpoints: Disease control rate (DCR) at 8 and 16 weeks and determination of the recommended Phase II dose (RP2D).[9]
-
Assessments: Tumor response was evaluated by imaging. Safety and tolerability were monitored throughout the study.
Below is a generalized workflow for a Phase II clinical trial, representative of the studies cited.
Discussion and Future Directions
The available data suggests that this compound is a promising therapeutic agent for AR-driven malignancies. Its efficacy in both mCRPC and a subset of metastatic breast cancers warrants further investigation. The unique mechanism of action, particularly the induction of AR degradation and inhibition of lipogenesis, may translate to improved outcomes, especially in settings of resistance to other anti-androgen therapies.
Future research should focus on:
-
Direct Comparative Trials: Phase III randomized controlled trials directly comparing this compound with current standards of care, such as enzalutamide or abiraterone in mCRPC, are crucial to definitively establish its place in the treatment landscape.
-
Biomarker Development: Identifying predictive biomarkers beyond AR expression could help select patients most likely to benefit from this compound. The potential link between its effect on lipogenesis and treatment response is an area ripe for exploration.
-
Combination Therapies: Investigating this compound in combination with other targeted agents or chemotherapies could lead to synergistic effects and overcome resistance mechanisms.
References
- 1. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in metastatic castration-resistant prostate cancer: Primary analysis of a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Phase 3 Trial of Abiraterone Acetate in Men with Metastatic Castration-Resistant Prostate Cancer and No Prior Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II Trial of Bicalutamide in Patients with Androgen Receptor–Positive, Estrogen Receptor–Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II trial of bicalutamide in patients with androgen receptor-positive, estrogen receptor-negative metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Proxalutamide's Impact on De Novo Lipogenesis: A Comparative Guide for Researchers
A comprehensive analysis of Proxalutamide's inhibitory effects on de novo lipogenesis in prostate cancer cells, benchmarked against alternative therapeutic strategies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and visual pathway analyses to aid in the replication and extension of these crucial findings.
This compound, a second-generation androgen receptor (AR) antagonist, has demonstrated potent anti-tumor activity in prostate cancer. Beyond its established role in blocking the AR signaling pathway, recent studies have illuminated a novel mechanism of action: the significant inhibition of de novo lipogenesis (DNL), a metabolic hallmark of prostate cancer progression. This guide synthesizes the key findings on this compound's lipogenesis-inhibiting properties and provides a comparative framework against other compounds targeting this critical metabolic pathway.
Comparative Efficacy: this compound vs. Alternative Lipogenesis Inhibitors
This compound has been shown to be superior to the second-generation AR antagonist Enzalutamide in inhibiting the proliferation and migration of prostate cancer cells[1]. A key differentiator is this compound's ability to significantly diminish the accumulation of lipid droplets and reduce the levels of key enzymes and transcription factors involved in DNL[1]. The following tables provide a quantitative comparison of this compound with other known inhibitors of lipogenesis.
Table 1: Comparative Effects on Lipid Droplet Accumulation
| Compound | Target | Cell Line(s) | Concentration | % Reduction in Lipid Droplets (approx.) | Reference |
| This compound | Multi-target | LNCaP, 22RV1 | 20 µM | ~40-50% | [1] |
| Enzalutamide | AR | LNCaP, 22RV1 | 20 µM | No significant effect | [1] |
| IPI-9119 | FASN | LNCaP, 22Rv1, LNCaP-95 | 0.1 µM | Significant reduction (quantification not specified) | [2] |
| Fatostatin | SREBP | LNCaP, C4-2B | 10 µM | Significant reduction (quantification not specified) | [3] |
Table 2: Comparative Effects on Lipogenic Gene Expression (mRNA Levels)
| Gene | This compound (20 µM) in LNCaP cells (Fold Change vs. Control)[1] | This compound (20 µM) in 22RV1 cells (Fold Change vs. Control)[1] | Fatostatin (in C4-2B xenografts) (Fold Change vs. Control)[4] |
| ACL | ~0.6 | ~0.7 | Significant reduction |
| ACC | ~0.5 | ~0.6 | Significant reduction |
| FASN | ~0.4 | ~0.5 | Significant reduction |
| SREBP-1 | ~0.5 | ~0.6 | Significant reduction |
Table 3: Comparative Effects on Lipogenic Protein Expression
| Protein | This compound (20 µM) in LNCaP cells (Fold Change vs. Control)[1] | This compound (20 µM) in 22RV1 cells (Fold Change vs. Control)[1] | Fatostatin (10 µM) in LNCaP & C4-2B cells[3] |
| ACL | ~0.5 | ~0.6 | - |
| ACC | ~0.4 | ~0.5 | - |
| FASN | ~0.3 | ~0.4 | Dose-dependent decrease |
| SREBP-1 (nuclear) | - | - | Dose-dependent decrease |
Table 4: Comparative Cytotoxicity (IC50) in Prostate Cancer Cell Lines
| Compound | Target | LNCaP IC50 (µM) | 22RV1 IC50 (µM) | PC3 IC50 (µM) | DU145 IC50 (µM) | Reference |
| This compound | AR, Lipogenesis | ~10 | ~15 | >200 | >200 | [5] |
| TVB-3166 | FASN | - | - | - | - | [6] |
| Fasnall | FASN | - | - | - | - | [7] |
| Orlistat | FASN | ~100 | - | ~100 | - | [6] |
| C75 | FASN | - | - | - | - | [6] |
| ND-646 | ACC | - | - | - | - | |
| Fatostatin | SREBP | 10.4 (72h) | - | - | - | [8] |
Signaling Pathways and Experimental Workflows
To facilitate the replication of these findings, this section provides detailed diagrams of the key signaling pathway affected by this compound and standardized workflows for the essential experimental procedures.
This compound's Dual-Action Mechanism
This compound exerts its anti-cancer effects through a dual mechanism. It not only acts as a potent androgen receptor (AR) antagonist but also independently inhibits the de novo lipogenesis pathway. This dual action provides a potential advantage over traditional AR inhibitors, especially in the context of castration-resistant prostate cancer (CRPC) where metabolic reprogramming is a key driver of resistance.
Caption: Dual inhibitory mechanism of this compound on AR signaling and de novo lipogenesis.
Experimental Workflow: Lipid Droplet Quantification
A standardized method for quantifying intracellular lipid accumulation is crucial for assessing the efficacy of lipogenesis inhibitors. The following workflow outlines the key steps for Oil Red O staining and subsequent quantification.
Caption: Workflow for Oil Red O staining to quantify intracellular lipid droplets.
Experimental Workflow: Western Blot Analysis
To validate the changes in protein expression of key lipogenic enzymes, Western blotting is the standard technique. This workflow details the major steps involved.
Caption: Standard workflow for Western blot analysis of lipogenic enzyme expression.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed, the following are detailed protocols for the key experimental procedures.
Cell Culture
-
Cell Lines: LNCaP, 22RV1, PC3, and DU145 prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Oil Red O Staining for Lipid Droplet Quantification
-
Cell Seeding: Seed prostate cancer cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or alternative inhibitors for the specified duration (e.g., 48 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 10% formalin for 30-60 minutes.
-
Washing: Wash the cells twice with distilled water.
-
Permeabilization: Incubate the cells with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstaining: Incubate with Hematoxylin for 1 minute to stain the nuclei, followed by washing with distilled water.
-
Imaging: Acquire images using a light microscope.
-
Quantification: Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluate at approximately 490-520 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FASN, ACC, ACLY, SREBP-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target genes (FASN, ACC, ACLY, SREBP-1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
The evidence strongly suggests that this compound's therapeutic efficacy in prostate cancer is, at least in part, attributable to its ability to inhibit de novo lipogenesis. This dual-action mechanism distinguishes it from other AR antagonists like Enzalutamide and positions it as a promising candidate for further investigation, particularly in the context of therapy-resistant prostate cancer. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to validate and expand upon these important findings, ultimately contributing to the development of more effective treatments for prostate cancer.
References
- 1. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blocking lipid synthesis induces DNA damage in prostate cancer and increases cell death caused by PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Proxalutamide: A Comparative Analysis of its Potency Against Other Nonsteroidal Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Proxalutamide's potency in comparison to other leading nonsteroidal antiandrogens (NSAAs). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer an objective assessment of this compound's performance.
Quantitative Potency Comparison
The potency of this compound and other NSAAs is primarily evaluated through their binding affinity to the androgen receptor (AR) and their ability to inhibit cancer cell proliferation. The data summarized below is collated from various preclinical studies.
Table 1: Androgen Receptor Binding Affinity and Inhibitory Concentration
| Compound | IC50 (AR Binding, nM) | Ki (nM) | Cell Proliferation IC50 (Prostate Cancer Cells, µM) |
| This compound (GT0918) | 32[1] | Not Reported | 6.90 - 32.07[2] |
| Enzalutamide | 36[1] | Not Reported | LNCaP: 5.6[3] |
| Apalutamide | 16[1] | Not Reported | C4-2B: 24.7[4] |
| Darolutamide | 26[5] | 11[5] | C4-2B: 11.08[4] |
| Bicalutamide | Not Reported | Not Reported | - |
| Flutamide (active metabolite) | Not Reported | 55[1] | - |
Note: IC50 and Ki values can vary based on the specific assay conditions and cell lines used.
Preclinical studies have demonstrated this compound's high potency. In biochemical assays, this compound (GT0918) was found to be more potent in inhibiting the binding of androgens to the AR ligand-binding domain than both bicalutamide (11.4-fold) and enzalutamide (3.5-fold).[6] Furthermore, it showed a stronger ability to block AR-mediated gene transcription compared to bicalutamide (approximately 5-10 fold) and enzalutamide (2-5 fold).[6] In studies on prostate cancer cell proliferation, the inhibitory effect of this compound was significantly stronger than that of enzalutamide (2-3 fold) and bicalutamide (3-6 fold).[2]
Experimental Protocols
The following are representative protocols for key experiments used to determine the potency of nonsteroidal antiandrogens.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or cell lysates from AR-expressing cells like LNCaP).
-
Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881).
-
Test compounds (this compound and other NSAAs).
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the radiolabeled androgen in the assay buffer.
-
Incubation: In each well of the microplate, add the recombinant androgen receptor, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a non-labeled androgen to determine non-specific binding.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand. This can be achieved through methods like filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the receptor-bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated using the Cheng-Prusoff equation if the dissociation constant (Kd) of the radioligand is known.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the proliferation of prostate cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B).
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum).
-
Test compounds (this compound and other NSAAs).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the prostate cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling Pathway and NSAA Inhibition
The diagram below illustrates the androgen receptor signaling pathway and the mechanism by which nonsteroidal antiandrogens, including this compound, exert their inhibitory effects.
Caption: Mechanism of action of this compound and other NSAAs on the AR signaling pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the typical workflow for a competitive binding assay to determine the potency of an AR antagonist.
Caption: Workflow for an androgen receptor competitive binding assay.
This compound is a potent nonsteroidal antiandrogen that demonstrates significant inhibitory activity against the androgen receptor and prostate cancer cell proliferation.[1][2][6] Its dual mechanism of action, which includes both AR antagonism and the induction of AR protein degradation, suggests it may be a particularly effective therapeutic agent.[7] The data and protocols presented in this guide provide a foundation for further research and comparative analysis in the development of next-generation androgen receptor-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Independent Verification of Proxalutamide's Antiviral Efficacy Against SARS-CoV-2 Variants: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive and objective comparison of the in vitro antiviral activity of Proxalutamide against various SARS-CoV-2 variants, benchmarked against established antiviral agents: Remdesivir, Nirmatrelvir (the active component of Paxlovid), and Molnupiravir. The data presented is collated from independent research studies to offer a clear perspective for researchers, scientists, and drug development professionals.
Comparative Antiviral Activity
The in vitro efficacy of an antiviral compound is commonly measured by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a drug that is required to inhibit 50% of the viral replication in cell-based assays. A lower IC50/EC50 value indicates a higher potency of the antiviral drug.
The following table summarizes the reported IC50 and EC50 values for this compound and its comparators against several key SARS-CoV-2 variants. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as the cell line used, viral inoculum, and assay method can influence the results.
| Drug | SARS-CoV-2 Variant | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | WA1 | LNCaP | 69 | [1] |
| Alpha | LNCaP | 48 | [1] | |
| Delta | LNCaP | 98 | [1] | |
| Omicron | LNCaP | 581 | [1] | |
| This compound | WA1 | Unknown | 97 | [1] |
| Enzalutamide | WA1 | Unknown | 281 | [1] |
| Remdesivir | 2019-nCoV | Vero E6 | 2,170 | [2] |
| Alpha (B.1.1.7) | Vero E6 | 5,080 | [2] | |
| Beta (B.1.351) | Vero E6 | 5,820 | [2] | |
| Gamma (P.1) | Vero E6 | 9,800 | [2] | |
| Delta (B.1.617.2) | Vero E6 | 9,800 | [2] | |
| Omicron (BA.2) | Vero E6 | 9,100 | [2] | |
| Nirmatrelvir | SARS-CoV-2 | Calu-3 | 450 | [3][4] |
| OC43 | Huh7 | 90 | [3][4] | |
| 229E | Huh7 | 290 | [3][4] | |
| Molnupiravir (NHC) | Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron (BA.1, BA.1.1, BA.2, BA.4, BA.5) | Vero E6 | Potency maintained across variants | [5] |
| Molnupiravir (NHC) | Alpha, Beta, Gamma, Delta, Omicron (BA.1) | HeLa-ACE2 | Potency maintained across variants | [6] |
Mechanism of Action and Signaling Pathways
This compound is an androgen receptor (AR) antagonist.[1] Its proposed antiviral mechanism against SARS-CoV-2 involves the downregulation of two host proteins crucial for viral entry: angiotensin-converting enzyme 2 (ACE2), the primary receptor for the virus, and transmembrane protease, serine 2 (TMPRSS2), a protease that facilitates the fusion of the viral and cellular membranes.[1][7] By inhibiting the AR signaling pathway, this compound is believed to reduce the expression of ACE2 and TMPRSS2, thereby limiting the ability of the virus to infect host cells.[1] Notably, studies have shown that this compound not only blocks AR signaling but also leads to the degradation of the AR protein, an effect not observed with other AR antagonists like Enzalutamide.[1]
In contrast, the comparator drugs have distinct mechanisms of action. Remdesivir and Molnupiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[2][8] Nirmatrelvir, the active component of Paxlovid, is a protease inhibitor that targets the SARS-CoV-2 main protease (Mpro or 3CLpro), another critical enzyme for viral replication.[3][4][6]
Caption: Proposed mechanism of this compound's antiviral activity.
Experimental Protocols
The determination of in vitro antiviral activity typically involves standardized cell-based assays. The following is a generalized workflow based on protocols cited in the referenced studies.[2][9][10][11]
General In Vitro Antiviral Assay Workflow
-
Cell Culture: A suitable host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, A549-ACE2-TMPRSS2) is cultured in 96-well plates to form a monolayer.[2][10][11]
-
Compound Preparation: The test compound (e.g., this compound) and control drugs are serially diluted to various concentrations.[10]
-
Viral Infection: The cell monolayers are infected with a specific variant of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[10]
-
Drug Treatment: Immediately after or one hour post-infection, the culture medium is replaced with medium containing the different concentrations of the test compounds.[10]
-
Incubation: The plates are incubated for a specific period (e.g., 48-72 hours) to allow for viral replication.[2][10]
-
Quantification of Viral Activity: The extent of viral replication is quantified using one of the following methods:
-
Plaque Reduction Assay (PRA): This method involves staining the cell monolayer to visualize plaques (areas of cell death caused by the virus). The reduction in the number of plaques in the presence of the drug is used to determine its antiviral activity.[2]
-
Cytopathic Effect (CPE) Inhibition Assay: The ability of the drug to protect cells from virus-induced death (cytopathic effect) is measured, often using a cell viability dye.[9]
-
Quantitative Reverse Transcription PCR (qRT-PCR): The amount of viral RNA in the cell culture supernatant is quantified to determine the level of viral replication.[2][10]
-
-
Data Analysis: The data is used to generate dose-response curves, from which the IC50 or EC50 values are calculated.
Caption: Generalized workflow for in vitro antiviral assays.
Synergistic Effects
Notably, some studies have investigated the combination of this compound with other antiviral agents. Research has indicated a strong synergistic effect when this compound is combined with Remdesivir in inhibiting the SARS-CoV-2 alpha strain, achieving 100% protection against infection in in vitro models.[1] This suggests a potential for combination therapies that could enhance antiviral efficacy.
Conclusion
Independent in vitro studies demonstrate that this compound exhibits antiviral activity against multiple SARS-CoV-2 variants, including the Omicron variant.[1] Its unique mechanism of action, targeting host factors essential for viral entry, distinguishes it from direct-acting antivirals like Remdesivir, Nirmatrelvir, and Molnupiravir. The comparative data presented in this guide, while subject to the variability of in vitro experimental systems, provides a valuable resource for the scientific community engaged in the development of novel COVID-19 therapeutics. Further research, including harmonized in vitro studies and robust clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 3. researchgate.net [researchgate.net]
- 4. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medrxiv.org [medrxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Proxalutamide
Essential guidance for the safe and compliant disposal of proxalutamide in a laboratory setting.
This compound, an investigational nonsteroidal antiandrogen, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and adherence to environmental regulations.[1] As a potent pharmaceutical compound, improper disposal can pose significant health and environmental risks. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal of this compound, aligning with best practices for hazardous pharmaceutical waste management.
Hazard Assessment and Regulatory Compliance
This compound is classified as a hazardous substance due to its potential reproductive toxicity and anti-androgenic effects.[2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous antiandrogen compounds underscore the need for stringent disposal protocols. Disposal of this compound must comply with all federal, state, and local regulations governing hazardous waste, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
Key Hazards Associated with Similar Antiandrogen Compounds:
| Hazard Statement | Description | Primary Compounds Cited |
| H351 | Suspected of causing cancer. | Bicalutamide (in Casodex)[2] |
| H360 | May damage fertility or the unborn child. | Bicalutamide (in Casodex), Apalutamide, Enzalutamide[2][6][7] |
| H373 | May cause damage to organs through prolonged or repeated exposure. | Apalutamide, Enzalutamide[6][7] |
| H410/H411 | Very toxic to aquatic life with long lasting effects. | Bicalutamide (in Casodex), Apalutamide, Enzalutamide[2][6][7] |
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemically resistant (e.g., nitrile gloves). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol details the systematic process for the safe disposal of this compound from a laboratory environment.
Step 1: Segregation and Collection of Waste
All materials contaminated with this compound must be segregated as hazardous waste at the point of generation. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, syringes, pipette tips).
-
Contaminated PPE (e.g., gloves, lab coats).
-
Spill cleanup materials.
Waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
Step 2: Labeling of Hazardous Waste
The hazardous waste container must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The name of the chemical: "this compound Waste."
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard").
-
The accumulation start date.
-
The name and contact information of the generating laboratory.
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals. Ensure the storage area is well-ventilated.
Step 4: Arrangement for Professional Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal company.[8] Do not attempt to dispose of this material through standard trash or by flushing it down the drain.[5][9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. The waste will typically be incinerated at a permitted hazardous waste facility.[2]
Step 5: Documentation
Maintain a detailed record of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and should include the quantity of waste, the date of disposal, and the name of the disposal company.
Spill and Emergency Procedures
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including respiratory protection if powders are involved.[8]
-
Contain the Spill:
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent. All cleanup materials must be disposed of as hazardous waste.[8][10]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.[8]
Experimental Protocols
As this compound is an investigational drug, specific experimental protocols for its disposal are not publicly available. The step-by-step disposal protocol provided above is based on established best practices for the handling and disposal of hazardous pharmaceutical waste as outlined by regulatory bodies and in safety data sheets for similar compounds. Adherence to your institution's specific protocols, developed in consultation with your EHS department, is mandatory.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Proxalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Proxalutamide. Adherence to these procedures is essential to ensure personnel safety and to maintain a secure laboratory environment. This compound is a nonsteroidal antiandrogen and, like similar compounds, requires careful handling due to its potential health risks, which may include anti-androgenic effects, carcinogenicity, and reproductive toxicity.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). A combination of engineering controls (such as a chemical fume hood) and PPE is necessary to minimize risk.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free chemotherapy gloves (e.g., nitrile), meeting ASTM D6978 standards.[2] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears or permeation.[2][3] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination.[2] |
| Eye & Face Protection | Safety goggles with side-shields or a full-face shield.[2][4] | Protects against splashes, dust, and aerosols. A face shield is recommended if there is a significant risk of splashing.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Prevents inhalation of airborne powder or aerosols, especially when handling the solid compound outside of a fume hood.[2] |
| Foot Protection | Disposable shoe covers.[2] | Prevents the tracking of contaminants to other areas.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
2.1. Preparation and Handling
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection. A respirator should be worn if required.[2]
-
Work Area Preparation: All handling of this compound should occur within a certified chemical fume hood.[2][5] The work surface should be covered with a disposable, absorbent pad.[2]
-
Weighing and Reconstitution: Handle solid this compound with care to prevent the generation of dust. When preparing a solution, add the solvent to the solid slowly to minimize aerosol formation.[2]
2.2. Post-Handling
-
Decontamination: After handling, wipe down all surfaces within the fume hood with a suitable decontaminating solution, such as alcohol.[2][4]
-
Waste Disposal: Dispose of all contaminated disposable materials, including gloves, gowns, and absorbent pads, as hazardous waste in a clearly labeled, sealed container.[2]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination, typically the reverse of donning.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][4] |
Spill Response:
-
Evacuate and Secure: Immediately evacuate and restrict access to the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Don PPE: Wear full PPE, including respiratory protection, before re-entering the area to clean the spill.[2]
-
Contain and Clean: Cover the spill with an absorbent material. Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all contaminated disposable items (gloves, gowns, shoe covers, absorbent pads, etc.) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Normal waste disposal is via incineration by an accredited disposal contractor.[1] Do not dispose of this compound or its waste into drains or the environment, as it is very toxic to aquatic life with long-lasting effects.[1][5]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
